3-Bromo-4-chloroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXVXKKCXIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639951 | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-80-1 | |
| Record name | 3-Bromo-4-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-4-chloroanisole
CAS Number: 2732-80-1
An In-depth Profile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a halogenated aromatic compound with significant applications in organic synthesis and the development of novel molecules in the pharmaceutical and agrochemical sectors. This document consolidates its chemical and physical properties, experimental protocols for its use, and its role as a versatile chemical intermediate.
Chemical Identity and Properties
This compound, also known by its IUPAC name 2-bromo-1-chloro-4-methoxybenzene, is a disubstituted anisole derivative.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable building block in synthetic chemistry. The presence of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[3]
Core Chemical Data
The fundamental identifiers and properties of this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 2732-80-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrClO | [1][2][3][4][5] |
| Molecular Weight | 221.48 g/mol | [2][3][4][5] |
| IUPAC Name | 2-bromo-1-chloro-4-methoxybenzene | [1][2] |
| Synonyms | 4-chloro-3-bromoanisole, 2-chloro-5-methoxybromobenzene | [2] |
| PubChem ID | 24212081 | [2][3] |
| MDL Number | MFCD00070739 | [2][3] |
| InChI Key | SQHMXVXKKCXIGN-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC(Br)=C(Cl)C=C1 | [1][2] |
Physicochemical Properties
The physical and chemical characteristics of this compound determine its handling, storage, and reaction conditions.
| Property | Value | Reference |
| Appearance | Clear colorless to pale yellow or light yellow to brown liquid | [1][3] |
| Purity | ≥97.5% (GC) or ≥98% (GC) | [1][3][5] |
| Refractive Index | 1.5805-1.5845 @ 20°C | [1] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Conditions | Store at room temperature | [3] |
Applications in Synthesis
This compound is a key intermediate in the synthesis of more complex molecules. Its utility spans multiple industries, from pharmaceuticals to materials science.
-
Pharmaceutical Development : It serves as a precursor for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3]
-
Agrochemical Formulations : The compound is used in the development of herbicides and fungicides, contributing to crop protection.[3][4]
-
Aromatic Compound Synthesis : It is a foundational material for creating complex aromatic compounds used in the production of dyes and pigments.[3]
-
Environmental Chemistry Research : The chemical is studied to understand the behavior, degradation, and dynamics of pollutants in the environment.[3]
Experimental Protocols and Reactions
The reactivity of this compound is dominated by the chemistry of its halogen substituents. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations, most notably in metal-catalyzed cross-coupling reactions.
Generalized Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This compound can be used as the aryl halide partner. Below is a generalized workflow.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Logical Pathway for Selective Functionalization
The different bond dissociation energies of C-Br versus C-Cl allow for selective reactions. The C-Br bond is typically more reactive in palladium-catalyzed couplings.
Caption: Logical pathway for the selective functionalization of this compound.
Safety and Handling
While detailed safety information requires consulting the specific Safety Data Sheet (SDS) from the supplier, general precautions for handling halogenated aromatic compounds should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact. Store the compound in a tightly sealed container in a cool, dry place.
References
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloroanisole is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both bromine and chlorine atoms on the anisole core, allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO | [1][2] |
| Molecular Weight | 221.48 g/mol | [1][2] |
| CAS Number | 2732-80-1 | [1] |
| Appearance | Clear, colorless to pale yellow or light brown liquid/oil | [1][2][3] |
| Boiling Point | 91-93 °C at 2 Torr | [4] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5805-1.5845 @ 20 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in chloroform, ethyl acetate (slightly), and methanol (slightly). | [4] |
| Purity | ≥ 97.5% (GC) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-directing activator, and since the para position is occupied by the chloro substituent, bromination occurs at one of the ortho positions.
Experimental Protocol: Electrophilic Bromination of 4-Chloroanisole
This protocol is a representative procedure based on established methods for the halogenation of substituted anisoles.
Materials:
-
4-chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine (saturated, aqueous)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroanisole (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with water, sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis, primarily due to its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the C-Br bond being more reactive towards oxidative addition to palladium(0) catalysts. This enables the sequential introduction of different substituents, a key strategy in the synthesis of complex molecules for drug discovery and agrochemical development.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the C-Br position with various boronic acids or their esters.
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated, aqueous)
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-phenylanisole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be selectively aminated at the C-Br position with a variety of primary and secondary amines. A detailed protocol for the amination of 4-bromo- and 4-chloroanisole with morpholine has been reported and can be adapted for this compound.[4]
This protocol is adapted from a reported procedure for similar substrates.[4]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), morpholine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and P(t-Bu)₃ (0.04 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-chloro-5-methoxyphenyl)morpholine.
Spectral Data
The following tables summarize the expected spectral data for this compound based on typical values for similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | d | 1H | Ar-H |
| ~ 7.2 | d | 1H | Ar-H |
| ~ 6.8 | dd | 1H | Ar-H |
| ~ 3.8 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-O |
| ~ 133 | C-Cl |
| ~ 131 | C-H |
| ~ 116 | C-Br |
| ~ 115 | C-H |
| ~ 113 | C-H |
| ~ 56 | -OCH₃ |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch (Aryl ether) |
| 850-750 | Strong | C-H out-of-plane bend |
| ~ 700 | Strong | C-Cl stretch |
| ~ 650 | Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The major fragmentation pathways would likely involve the loss of a methyl radical followed by the loss of carbon monoxide, and cleavage of the halogen atoms.
| m/z | Interpretation |
| 220/222/224 | Molecular ion (M⁺) peak cluster |
| 205/207/209 | [M - CH₃]⁺ |
| 177/179/181 | [M - CH₃ - CO]⁺ |
| 141/143 | [M - Br]⁺ |
| 185/187 | [M - Cl]⁺ |
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with its versatile reactivity in cross-coupling reactions, make it an attractive building block for organic chemists. This technical guide provides essential information for the safe and effective use of this compound in a research and development setting.
References
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 3-bromo-4-chloroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology is based on established organic chemistry principles and supported by available literature, offering a detailed roadmap for the preparation of this halogenated aromatic compound.
Introduction
This compound is a key building block in the synthesis of more complex molecules due to the presence of three distinct functional groups on the aromatic ring: a methoxy group, a bromine atom, and a chlorine atom. This substitution pattern allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a versatile reagent in medicinal chemistry and materials science. This guide outlines a three-step synthesis beginning with the commercially available starting material, 4-chloro-3-nitrophenol. The pathway involves a reduction of the nitro group, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with a Williamson ether synthesis to form the methoxy group.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through the following three-step sequence:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-amino-4-chlorophenol from 4-chloro-3-nitrophenol (Reduction)
The initial step involves the reduction of the nitro group of 4-chloro-3-nitrophenol to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid or stannous chloride in hydrochloric acid.[2][3]
Experimental Workflow: Reduction
Caption: Experimental workflow for the reduction of 4-chloro-3-nitrophenol.
Protocol:
A detailed experimental protocol for the reduction of 3-chloro-4-nitrophenol using iron and acetic acid is as follows[2]:
-
To a solution of 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in ethanol (50 ml) at 26 °C, add iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL).
-
The resulting mixture is stirred at 80 °C for 16 hours.
-
After the reaction is complete, the mixture is cooled to 15 °C.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 3-amino-4-chlorophenol.
Quantitative Data: Step 1
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-nitrophenol | [2] |
| Reagents | Iron powder, Acetic acid, Ethanol | [2] |
| Reaction Time | 16 hours | [2] |
| Reaction Temperature | 80 °C | [2] |
| Yield | 88% | [2] |
| Product Purity | Not specified, purified by column chromatography | [2] |
Step 2: Synthesis of 3-bromo-4-chlorophenol from 3-amino-4-chlorophenol (Sandmeyer Reaction)
The second step is a Sandmeyer reaction, which converts the amino group of 3-amino-4-chlorophenol into a bromine atom via a diazonium salt intermediate. The following protocol is adapted from a similar procedure for the synthesis of 3-nitro-4-bromophenol.[4]
Experimental Workflow: Sandmeyer Reaction
Caption: Experimental workflow for the Sandmeyer reaction.
Protocol (Adapted):
This protocol is adapted from the synthesis of 3-nitro-4-bromophenol and should be optimized for the specific substrate.[4]
-
Diazotization:
-
Dissolve 3-amino-4-chlorophenol in a 40-48 wt% hydrobromic acid solution. The mass ratio of the amine to hydrobromic acid should be approximately 1:4 to 1:8.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.0-1.2 molar equivalents) dropwise, maintaining the temperature between 0-10 °C.
-
Stir the mixture for 1-3 hours at this temperature to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of cuprous bromide (CuBr) in 45-48 wt% hydrobromic acid. The mass ratio of CuBr to HBr should be between 1:10 and 1:20.
-
Heat the CuBr solution to 40-50 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at 40-50 °C for 1-2 hours.
-
-
Isolation:
-
Cool the reaction mixture to 20-25 °C to induce crystallization of the product.
-
Filter the solid product, wash with a small amount of cold water, and dry to obtain crude 3-bromo-4-chlorophenol.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data: Step 2 (Estimated)
| Parameter | Value | Reference |
| Starting Material | 3-amino-4-chlorophenol | Adapted from[4] |
| Reagents | HBr, NaNO₂, CuBr | Adapted from[4] |
| Reaction Time | Diazotization: 1-3h; Bromination: 1-2h | Adapted from[4] |
| Reaction Temperature | Diazotization: 0-10°C; Bromination: 40-50°C | Adapted from[4] |
| Estimated Yield | ~70% | Based on a similar transformation[4] |
| Product Purity | Recrystallization may be required |
Step 3: Synthesis of this compound from 3-bromo-4-chlorophenol (Methylation)
The final step is the methylation of the phenolic hydroxyl group to form the anisole. The Williamson ether synthesis is a classic and reliable method for this transformation, typically employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Experimental Workflow: Methylation
Caption: Experimental workflow for the methylation of 3-bromo-4-chlorophenol.
Protocol (Generalized):
This is a general procedure for the Williamson ether synthesis and should be optimized for the specific substrate.
-
In a round-bottom flask, dissolve 3-bromo-4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydroxide (NaOH, 1.1 eq).
-
To the stirred suspension, add dimethyl sulfate (1.1-1.5 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 50-80 °C for DMF) and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data: Step 3 (Estimated)
| Parameter | Value |
| Starting Material | 3-bromo-4-chlorophenol |
| Reagents | Dimethyl sulfate, K₂CO₃ or NaOH, Acetone or DMF |
| Reaction Time | Several hours (TLC monitoring) |
| Reaction Temperature | Reflux (Acetone) or 50-80 °C (DMF) |
| Estimated Yield | >80% |
| Product Purity | Purified by distillation or chromatography |
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound, starting from 4-chloro-3-nitrophenol. The described procedures are based on well-established chemical reactions and provide a solid foundation for the laboratory-scale synthesis of this important intermediate. While some of the presented protocols are adapted from similar transformations and may require optimization, they offer a detailed and logical approach for researchers and scientists in the field of drug discovery and development. The provided workflows and data tables allow for a clear understanding of the experimental process and expected outcomes.
References
Spectroscopic Data and Analysis of 3-Bromo-4-chloroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available | Data not available |
Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-halogen bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch[1][2] |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching[1][2] |
| ~1250 | Strong | Aryl-O stretching (asymmetric) |
| ~1050 | Strong | Aryl-O stretching (symmetric) |
| ~1100-1000 | Medium | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending[1] |
Note: The IR data presented is based on characteristic absorption frequencies for the functional groups present in the molecule. Experimentally obtained spectra may show slight variations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.[3][4]
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Notes |
| 220/222/224 | [C₇H₆BrClO]⁺ | Molecular ion (M⁺) peak with characteristic isotopic pattern due to Br and Cl. |
| 205/207/209 | [C₆H₃BrClO]⁺ | Loss of a methyl radical (•CH₃). |
| 177/179/181 | [C₆H₃BrO]⁺ | Loss of a methyl radical (•CH₃) and chlorine radical (•Cl). |
| 141 | [C₇H₆Cl]⁺ | Loss of a bromine radical (•Br). |
| 92 | [C₆H₄O]⁺ | Loss of bromine and chlorine radicals. |
Note: This fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds.[5] The relative abundances of the fragments would be determined from an experimental mass spectrum.
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a spectrum with good resolution and signal-to-noise ratio.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectrum is referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
For liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
For solids: The solid can be analyzed as a KBr pellet (by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization. This is known as GC-MS analysis.[6][7]
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of small organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Profile of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-chloroanisole, a key intermediate in various synthetic applications.
Core Chemical Data
This compound is a halogenated aromatic ether widely utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring bromine, chlorine, and a methoxy group on a benzene ring, makes it a versatile reagent for creating more complex molecules.[1][2]
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C7H6BrClO | [1][2][3][4][5][6] |
| Molecular Weight | 221.48 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2732-80-1 | [1][2][3] |
| Appearance | Light yellow to brown liquid or clear, colorless to pale yellow liquid/oil | [1][5][7] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [2][5] |
| Storage | Store at room temperature in a dry, sealed container. | [1][5] |
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a range of target molecules, primarily in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its capacity to participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, allowing for the construction of functionalized aromatic systems.[1][2]
Key application areas include:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of diverse pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1]
-
Agrochemical Formulations: The compound is instrumental in developing herbicides and fungicides, contributing to enhanced crop protection.[1][2]
-
Aromatic Compound Synthesis: It is a foundational component for producing more complex aromatic structures used in the manufacturing of dyes and pigments.[1]
-
Materials Science: There is exploratory interest in its use for synthesizing materials with unique electronic properties.[1]
Conceptual Synthetic Workflow
While specific experimental protocols are proprietary and vary widely depending on the desired final product, the following diagram illustrates a generalized workflow where this compound is used as a synthetic intermediate. This workflow represents a common logical progression in drug discovery or materials science research.
Caption: Generalized synthetic pathway using this compound.
Note on Experimental Protocols: Detailed, step-by-step experimental protocols for reactions involving this compound are specific to the synthesis of a particular target molecule. Researchers would develop these protocols based on the desired chemical transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce new functional groups at the bromine or chlorine positions. These methodologies would be found in specialized chemical literature or patents for the final compounds rather than in general documentation for the intermediate itself.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 2732-80-1 [m.chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Bromo-4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of extensive public data on this specific compound, this guide supplements reported values with detailed, standardized experimental protocols for determining solubility and stability. These protocols are intended to empower researchers to generate precise and reliable data for their specific applications. Additionally, a generalized workflow for the synthesis and purification of this compound is presented visually to aid in its laboratory preparation.
Introduction
This compound (CAS No. 2732-80-1) is a halogenated aromatic ether with the chemical formula C₇H₆BrClO.[1][2][3][4][5] It serves as a versatile building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic drugs, as well as pesticides, herbicides, and fungicides.[1][2][6] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling proper handling, formulation, and storage. This guide aims to consolidate the available data and provide practical methodologies for its characterization.
Physicochemical Properties
This compound is typically described as a white to off-white crystalline solid or a light yellow to brown liquid/oil, possessing a faint, sweet, or mild aromatic odor.[1][2][3][7] This variation in appearance may be attributed to the purity of the substance.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis and formulation. Below is a summary of the known solubility data for this compound.
Aqueous Solubility
The compound is reported to be sparingly soluble in water.[1] A quantitative value for its water solubility is provided in the table below.
Organic Solvent Solubility
Qualitative solubility information in a few common organic solvents is available and summarized in the table below.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 28.01 mg/L | Quantitative[1] |
| Chloroform | Not Specified | Slightly Soluble | Qualitative[3] |
| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative[3] |
| Methanol | Not Specified | Slightly Soluble | Qualitative[3] |
Stability Profile
The stability of this compound is crucial for ensuring its integrity during storage and use. While specific degradation studies are not widely published, general stability information is available.
General Storage and Stability
It is recommended to store this compound at room temperature in a dry, well-ventilated area, and in a tightly sealed container.[1][2][3] It should be kept away from strong bases and reducing agents to prevent decomposition.[2] One source, referring to the related compound 3-chloroanisole, states it is stable at room temperature in closed containers under normal storage and handling conditions.
Table 2: Stability and Storage of this compound
| Condition | Recommendation |
| Storage Temperature | Room Temperature[1][2][3] |
| Atmosphere | Sealed in a dry environment[2][3] |
| Incompatibilities | Strong bases, reducing agents[2] |
Experimental Protocols
The following sections provide detailed, standardized protocols for determining the solubility and stability of this compound. These methods are based on established scientific principles and can be adapted for specific laboratory settings.
Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Syringes and syringe filters (0.22 µm)
-
Calibrated analytical instrument (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. A visible excess of solid should remain at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vial for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the vial to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.
Protocol for Stability Indicating Assay using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers for pH adjustment
-
Forced degradation equipment (e.g., oven, UV chamber, acid/base solutions)
Procedure:
Part A: Forced Degradation Study
-
Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70°C).
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
Part B: HPLC Method Development
-
Develop an HPLC method (isocratic or gradient) that provides good resolution between the parent peak of this compound and any degradation peaks observed from the forced degradation studies.
-
Optimize mobile phase composition, flow rate, column temperature, and detection wavelength.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part C: Stability Study
-
Prepare solutions of this compound in the desired matrix.
-
Store the solutions under the desired stability conditions (e.g., different temperatures and pH values).
-
At specified time points, analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any major degradation products formed.
Visualizations
Generalized Synthesis and Purification Workflow
This compound is typically synthesized via electrophilic substitution on an anisole derivative. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps to be taken when determining the solubility of this compound.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
This technical guide has summarized the currently available solubility and stability data for this compound. While quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate the specific data required for their work. The included visualizations of a generalized synthesis and purification workflow and a logical solubility determination process serve as practical tools for laboratory applications. Further research to establish a comprehensive, temperature-dependent solubility profile in a wider range of solvents and to investigate its degradation pathways under various stress conditions would be highly valuable to the scientific community.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 2732-80-1 [chemicalbook.com]
- 4. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]
- 5. aobchem.com [aobchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 3-Bromo-4-chloroanisole: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the compound's discovery and historical context, outlines a plausible and detailed synthetic protocol, and presents a thorough characterization using modern spectroscopic techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in the field.
Introduction
This compound, with the chemical formula C₇H₆BrClO, is a disubstituted anisole derivative. Its molecular structure, featuring a bromine and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the distinct halogen atoms offer sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to be a definitive resource for professionals working with this compound, providing in-depth information on its synthesis and properties.
Discovery and History
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a white to off-white solid at room temperature.[1][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2732-80-1 | [1][5] |
| Molecular Formula | C₇H₆BrClO | [5] |
| Molecular Weight | 221.48 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid or white to off-white solid | [1][4] |
| Boiling Point | 91-93 °C at 2 Torr | [6] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Sparingly soluble in water. Soluble in chloroform, ethyl acetate (slightly), and methanol (slightly). | [1][6] |
| Refractive Index | 1.5805-1.5845 @ 20 °C | [4] |
Synthesis
The most common and logical method for the synthesis of this compound is the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-directing group, and since the para position is blocked by the chlorine atom, the bromination is directed to the ortho position (position 3).
Experimental Protocol: Electrophilic Bromination of 4-Chloroanisole
This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.
Materials:
-
4-Chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroanisole (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and dichloromethane (DCM).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Logical Flow of Synthesis and Work-up:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.5 | d | ~ 2.5 | H-2 |
| ~ 7.2 | d | ~ 8.7 | H-5 | |
| ~ 6.8 | dd | ~ 8.7, 2.5 | H-6 | |
| ~ 3.9 | s | - | -OCH₃ | |
| ¹³C | ~ 155 | s | - | C-1 (-OCH₃) |
| ~ 132 | s | - | C-4 (-Cl) | |
| ~ 130 | d | - | C-2 | |
| ~ 128 | s | - | C-3 (-Br) | |
| ~ 115 | d | - | C-5 | |
| ~ 112 | d | - | C-6 | |
| ~ 56 | q | - | -OCH₃ |
Note: The predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretching (aromatic and methyl) |
| ~ 1600-1450 | Strong | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O-C asymmetric stretching (ether) |
| ~ 1050 | Strong | C-O-C symmetric stretching (ether) |
| ~ 800-600 | Strong | C-Br and C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| ~ 220, 222, 224 | Varies | [M]⁺ (Molecular ion peak cluster) |
| ~ 205, 207, 209 | Varies | [M-CH₃]⁺ |
| ~ 177, 179, 181 | Varies | [M-CH₃-CO]⁺ |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from the ability to selectively functionalize the aromatic ring through reactions such as:
-
Cross-coupling reactions: The bromine atom is more reactive than the chlorine atom in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for sequential and regioselective introduction of different substituents.
-
Lithiation and subsequent reactions: The bromine can be exchanged with lithium to form an organolithium reagent, which can then be reacted with various electrophiles.
-
Nucleophilic aromatic substitution: While less common for the halogens on an activated ring, under specific conditions, nucleophilic substitution can be achieved.
Signaling Pathway Diagram (Hypothetical Application):
The following diagram illustrates a hypothetical synthetic pathway where this compound could be used to synthesize a potential kinase inhibitor.
Caption: Hypothetical synthesis of a kinase inhibitor.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically useful building block with applications in the development of new pharmaceuticals and agrochemicals. While its specific discovery is not well-documented, its synthesis is straightforward via the electrophilic bromination of 4-chloroanisole. This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and expected characterization data to aid researchers in their synthetic endeavors. The provided visualizations of the synthetic workflow and a hypothetical application are intended to further clarify the practical utility of this versatile compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]
- 6. This compound CAS#: 2732-80-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Structural Analogs and Derivatives of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-bromo-4-chloroanisole, a versatile halogenated aromatic ether.[1][2] This document details their synthesis, biological activities, and the experimental methodologies used for their evaluation, serving as a critical resource for researchers in medicinal chemistry and drug discovery.
Core Compound: this compound
This compound (2-bromo-1-chloro-4-methoxybenzene) is a synthetic organohalogen compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern on the anisole core allows for diverse chemical modifications, making it an attractive starting point for the development of novel bioactive molecules.[2] It is recognized as a key building block in the creation of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[2]
Structural Analogs and Derivatives: Synthesis and Biological Activity
While research on a wide array of direct structural analogs of this compound is not extensively documented in publicly available literature, the broader class of halogenated anisole and related phenyl derivatives has been explored for various therapeutic applications. The introduction of bromine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5]
This guide focuses on representative examples of structurally related compounds where the bromo- and chloro-substituted phenyl moiety is a key feature.
Bromo- and Chloro-Substituted Phenyl Derivatives with Anticancer Activity
A variety of compounds incorporating bromo- and chloro-substituted phenyl rings have demonstrated promising anticancer properties. The specific placement and nature of the halogen atoms play a crucial role in their cytotoxic activity.
Table 1: Anticancer Activity of Representative Bromo- and Chloro-Substituted Phenyl Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity Metric | Value | Reference |
| 1 | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) at 10 µM | 38.94 | [3] |
| 2 | 4-bromo-4'-chloro pyrazoline analog of curcumin | HeLa (Cervical Cancer) | IC50 | 8.7 µg/mL | [4] |
| 3 | 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine | RPMI-8226 (Leukemia) | GI50 | 0.3 µM | [6] |
Halogenated Phenyl Derivatives as Enzyme Inhibitors
The electronic properties of bromine and chlorine can facilitate interactions with enzyme active sites, leading to inhibitory activity.
Table 2: Enzyme Inhibitory Activity of Representative Halogenated Phenyl Derivatives
| Compound ID | Structure | Target Enzyme | Activity Metric | Value | Reference |
| 4 | Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazolylethoxy]octanoate | Allene Oxide Synthase (AOS) | IC50 | 10 ± 5 nM | [7] |
| 5 | Halogenated Chalcone Derivative (Compound 14) | Acetylcholinesterase (AChE) | Ki | 1.83 ± 0.21 nM | [1][8] |
| 6 | Halogenated Chalcone Derivative (Compound 13) | Butyrylcholinesterase (BChE) | Ki | 3.35 ± 0.91 nM | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs and derivatives.
Synthesis of a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analog (General Procedure)
This protocol outlines a three-step synthesis for compounds structurally related to Compound 1 .
Diagram 1: Synthesis Workflow
Caption: General synthesis scheme for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Step 1: Synthesis of Substituted Phenyl Urea
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add sodium cyanate (NaOCN) portion-wise while stirring at room temperature.
-
Continue stirring for 30 minutes.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the substituted phenyl urea.
Step 2: Synthesis of Substituted Phenyl Thiosemicarbazide
-
Reflux a mixture of the substituted phenyl urea and hydrazine hydrate in ethanol for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
-
To a solution of the substituted phenyl thiosemicarbazide in n-butanol, add 3-bromobenzoyl isothiocyanate and potassium carbonate (K2CO3).
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the final product.
In Vitro Anticancer Activity - MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, SNB-75) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Enzyme Inhibition Assay (General Protocol for Kinases)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Diagram 3: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and the test compounds in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Plating: Serially dilute the test compounds in the assay buffer and add them to the wells of a 96-well plate. Include a DMSO control.
-
Kinase Addition and Pre-incubation: Add the kinase solution to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. For example, using a luminescence-based assay like ADP-Glo™, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the measured signal (e.g., luminescence) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The structural framework of this compound presents a promising starting point for the design and synthesis of novel therapeutic agents. The examples of related halogenated compounds highlight the potential for developing potent anticancer agents and enzyme inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a broader range of direct structural analogs of this compound to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the rational design of next-generation drug candidates based on this versatile chemical scaffold.
References
- 1. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase(CYP74) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-4-chloroanisole for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a key chemical intermediate in the fields of pharmaceutical and agrochemical research and development. This document details its chemical identity, properties, synthesis, and key synthetic applications, with a focus on detailed experimental protocols and reaction pathways.
Chemical Identity and Synonyms
This compound is a di-halogenated derivative of anisole. Its structure features a benzene ring substituted with a methoxy group, a bromine atom, and a chlorine atom at positions 3 and 4, respectively. This substitution pattern makes it a versatile building block in organic synthesis.
For clarity and comprehensive database searching, a list of its synonyms and key identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 2-Bromo-1-chloro-4-methoxybenzene |
| Common Synonyms | 3-Bromo-4-chlorophenyl methyl ether |
| 4-Chloro-3-bromoanisole | |
| 2-Chloro-5-methoxybromobenzene | |
| Benzene, 2-bromo-1-chloro-4-methoxy- | |
| CAS Registry No. | 2732-80-1 |
| Molecular Formula | C₇H₆BrClO |
| Molecular Weight | 221.48 g/mol |
| InChI Key | SQHMXVXKKCXIGN-UHFFFAOYSA-N |
| SMILES | COC1=CC(Br)=C(Cl)C=C1 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Light yellow to brown liquid or white to off-white solid |
| Boiling Point | 91-93 °C at 2 Torr |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. |
| Storage | Store at room temperature in a dry, sealed container. |
Synthesis of this compound
While not widely reported in historical literature, a common synthetic route to this compound involves the electrophilic chlorination of 3-bromoanisole.[1] The methoxy group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, leading to the desired regioselectivity.
Experimental Protocol: Chlorination of 3-Bromoanisole
This protocol is a representative procedure based on established methods for halogenation of aromatic ethers.
Materials:
-
3-Bromoanisole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromoanisole (1.0 equivalent) in anhydrous acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (bromine and chlorine) allows for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0).
Synthesis of 2-Chloro-5-methoxyphenylborinic acid
A specific application of this compound is in the synthesis of borinic acids, which are themselves useful reagents in organic synthesis.
The following protocol is adapted from a documented procedure for the synthesis of 2-Chloro-5-methoxyphenylborinic acid.[2]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Aqueous Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.
-
After the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Add trimethyl borate (1.1 equivalents) dropwise at -78 °C and stir the mixture for 2 hours at this temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 2-Chloro-5-methoxyphenylborinic acid.
Caption: Synthetic pathway to 2-Chloro-5-methoxyphenylborinic acid.
Domino Reactions for the Synthesis of Fluorenes
This compound has been utilized as a substrate in palladium-catalyzed domino reactions with Grignard reagents to synthesize substituted fluorenes.[3] This reaction proceeds through the formation of a benzyne intermediate.
While a detailed, step-by-step protocol is not provided in the cited literature, the general conditions involve reacting this compound with a sterically hindered Grignard reagent in the presence of a palladium catalyst such as palladium(II) acetate in THF.
General Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings. For instance, a Suzuki coupling can be performed selectively at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent transformation.
Caption: General scheme for the Suzuki coupling of this compound.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not expected to have specific biological activity or interact with defined signaling pathways. Its primary relevance to drug development professionals lies in its utility as a scaffold for the synthesis of potentially bioactive molecules. General toxicological studies on halogenated aromatic compounds suggest that they may pose moderate toxicity risks upon exposure, and appropriate safety precautions should be taken during handling.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its di-halogenated nature allows for selective and sequential functionalization, making it a powerful tool for researchers in the pharmaceutical and agrochemical industries. The experimental protocols and reaction pathways provided in this guide serve as a practical resource for the effective utilization of this compound in research and development.
References
Methodological & Application
Applications of 3-Bromo-4-chloroanisole in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloroanisole is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group and two different halogen atoms (bromine and chlorine), allows for selective functionalization through a variety of cross-coupling and organometallic reactions. The methoxy group activates the aromatic ring, while the bromine and chlorine atoms provide distinct reactive sites for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.
Application Note:
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 3-aryl-4-chloroanisole derivatives. These products can be further functionalized at the chlorine position or the methoxy group can be demethylated to reveal a phenol for further derivatization.
Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-biphenyl
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[1]
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a biarylphosphine ligand)
-
Cesium fluoride (CsF) or another suitable base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (0.08 mmol, 8 mol%).
-
Add the base (e.g., CsF, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., THF, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-methoxy-biphenyl.
-
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 8 | 88-98 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Actual yields may vary depending on the specific conditions and substrates used.
Logical Relationship Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in medicinal chemistry and materials science.
Application Note:
This compound can be selectively coupled with a variety of terminal alkynes at the bromine position to yield 3-alkynyl-4-chloroanisole derivatives. These products can undergo further transformations, such as cyclization reactions to form heterocyclic compounds like benzofurans.
Experimental Protocol: Synthesis of 1-Chloro-2-methoxy-4-(phenylethynyl)benzene
This protocol is based on general procedures for Sonogashira coupling reactions.[3][4]
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-chloro-2-methoxy-4-(phenylethynyl)benzene.
-
Quantitative Data (Representative):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | RT | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DIPA | Dioxane | 60 | 8 | 82-92 |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions of aryl bromides. Actual yields may vary depending on the specific conditions and substrates used.
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira coupling experimental workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.
Application Note:
This compound can be coupled with various primary and secondary amines to produce 3-amino-4-chloroanisole derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in many bioactive molecules.
Experimental Protocol: Synthesis of N-Aryl-4-chloro-3-methoxyaniline
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6]
-
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, morpholine)
-
A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
A suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-chloro-3-methoxyaniline.
-
Quantitative Data (Representative):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 75-90 |
| 3 | n-Butylamine | G3-XPhos Palladacycle | LHMDS | THF | 80 | 8 | 85-98 |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl bromides. Actual yields may vary depending on the specific conditions and substrates used.
Signaling Pathway Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond in this compound can be used to form a Grignard reagent, a powerful organometallic nucleophile for carbon-carbon bond formation.
Application Note:
The Grignard reagent derived from this compound can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 3-position of the anisole ring. The less reactive C-Cl bond typically remains intact under the reaction conditions for Grignard formation.
Experimental Protocol: Formation of 4-Chloro-3-methoxy-phenylmagnesium bromide and Reaction with an Electrophile
This protocol is based on standard procedures for the formation and reaction of Grignard reagents.[2]
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
An electrophile (e.g., benzaldehyde, acetone, or dry ice)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 mmol, 1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the magnesium turnings.
-
Initiate the reaction by gentle heating or with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with an Electrophile (e.g., Benzaldehyde):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Quantitative Data (Representative):
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | (4-Chloro-3-methoxyphenyl)(phenyl)methanol | 75-85 |
| 2 | Acetone | 2-(4-Chloro-3-methoxyphenyl)propan-2-ol | 70-80 |
| 3 | CO₂ (dry ice) | 4-Chloro-3-methoxybenzoic acid | 65-75 |
Note: The data in this table is illustrative and based on typical Grignard reactions. Actual yields may vary depending on the specific conditions and electrophiles used.
Experimental Workflow: Grignard Reaction
Caption: Grignard reaction experimental workflow.
Synthesis of Substituted Benzofurans
Benzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals.[7][8]
Application Note:
This compound can serve as a precursor for the synthesis of substituted benzofurans. One potential strategy involves an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The specific conditions for the cyclization step would depend on the nature of the alkyne used.
Experimental Protocol: Two-Step Synthesis of a Substituted Benzofuran (Hypothetical)
This protocol outlines a plausible two-step sequence for the synthesis of a benzofuran derivative starting from this compound. The second step is a generalized cyclization that would require optimization.
-
Step 1: Sonogashira Coupling (as described in section 1.2)
-
React this compound with a suitable terminal alkyne (e.g., an alkynol like propargyl alcohol) to form the corresponding 3-alkynyl-4-chloroanisole derivative.
-
-
Step 2: Intramolecular Cyclization
-
Materials:
-
The 3-alkynyl-4-chloroanisole derivative from Step 1
-
A suitable catalyst (e.g., a palladium, copper, or gold salt)
-
A base (if required)
-
Anhydrous solvent
-
Inert atmosphere
-
-
Procedure (Generalized):
-
Dissolve the 3-alkynyl-4-chloroanisole derivative in an anhydrous solvent under an inert atmosphere.
-
Add the catalyst and base (if necessary).
-
Heat the reaction mixture and monitor the formation of the benzofuran product by TLC or GC-MS.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography.
-
-
Logical Relationship Diagram: Benzofuran Synthesis
Caption: Two-step synthesis of a benzofuran derivative.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity at the bromine and chlorine positions allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules. The protocols and application notes provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of pharmaceutical and materials science research. Further optimization of the presented reaction conditions may be necessary depending on the specific substrates and desired products.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. jocpr.com [jocpr.com]
- 3. kbfi.ee [kbfi.ee]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Bromo-4-chloroanisole: A Versatile Building Block in Medicinal Chemistry for the Synthesis of Kinase Inhibitors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-chloroanisole is a halogenated aromatic compound that serves as a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two different halogen atoms (bromine and chlorine), allows for regioselective functionalization through various cross-coupling and nucleophilic substitution reactions. This strategic placement of reactive sites makes it an ideal starting material for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for therapeutic use. Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of kinase inhibitors, with a focus on derivatives targeting the Aurora kinase signaling pathway.
Key Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the differential reactivity of the bromine and chlorine substituents, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or amino groups at the 3-position, while the chlorine atom at the 4-position can be retained or functionalized in a subsequent step.
This building block has been utilized in the synthesis of:
-
Kinase Inhibitors: As a scaffold for the development of inhibitors targeting various kinases, including Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer cells.
-
Anti-inflammatory and Analgesic Agents: Serving as a precursor for molecules with potential anti-inflammatory and pain-relieving properties[1][2].
-
Anticancer Agents: As a starting material for the synthesis of compounds with cytotoxic activity against various cancer cell lines[3].
Data Presentation
The following tables summarize quantitative data for representative reactions and biological activities of compounds synthesized using this compound as a key building block.
Table 1: Suzuki-Miyaura Coupling Reaction Data
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | (4-Aminophenyl)boronic acid | 4'-Chloro-3'-methoxy-biphenyl-4-amine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 12 | 85 |
| 2 | Phenylboronic acid | 4-Chloro-3-phenylanisole | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 8 | 92 |
| 3 | (4-Methoxyphenyl)boronic acid | 4-Chloro-3-(4-methoxyphenyl)anisole | Pd₂(dba)₃ (2) | Na₂CO₃ | DMF | 6 | 88 |
Table 2: Buchwald-Hartwig Amination Reaction Data
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | N-(4-Chloro-3-methoxyphenyl)aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 18 | 78 |
| 2 | 4-Vinylaniline | N-(4-Vinylphenyl)(4-chloro-3-methoxyphenyl)amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 24 | 72 |
Table 3: Biological Activity of a Representative Aurora Kinase Inhibitor Derivative
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| 2-((5-Bromo-2-methoxyphenyl)amino)-4-(pyridin-4-yl)thieno[3,2-d]pyrimidine | Aurora A | 15 | HCT116 | 0.25 |
| Aurora B | 30 | HeLa | 0.31 |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Chloro-3'-methoxy-biphenyl-4-amine
This protocol describes the palladium-catalyzed cross-coupling of this compound with (4-aminophenyl)boronic acid.
Materials:
-
This compound
-
(4-Aminophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 221.5 mg), (4-aminophenyl)boronic acid (1.2 mmol, 164 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon gas three times.
-
Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford 4'-Chloro-3'-methoxy-biphenyl-4-amine.
Expected Yield: ~85%
Characterization Data for 4'-Chloro-3'-methoxy-biphenyl-4-amine:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 7.05 (dd, J = 8.4, 2.1 Hz, 1H), 6.75 (d, J = 8.4 Hz, 2H), 3.90 (s, 3H), 3.75 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.0, 146.2, 140.8, 131.2, 130.4, 129.0, 128.5, 122.0, 115.5, 112.9, 56.1.
-
MS (ESI): m/z 249.07 [M+H]⁺.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-Chloro-3-methoxyphenyl)aniline
This protocol describes a typical procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 221.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 102 µL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-(4-Chloro-3-methoxyphenyl)aniline.
Expected Yield: ~78%
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective palladium-catalyzed cross-coupling of 3-bromo-4-chloroanisole, a versatile building block in organic synthesis. Leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, chemoselective functionalization at the more reactive C-Br position can be achieved. This allows for the synthesis of a wide array of substituted chloroanisole derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional materials. The general order of reactivity for oxidative addition in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, the reaction can be controlled to selectively form a biaryl linkage at the C-3 position.
Comparative Data for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | High | Adapted from |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 90 | High | High | Adapted from |
| 3 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High | High | Adapted from |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)
This protocol is adapted from established procedures for similar bromo-chloro aromatic substrates.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-4-chloroanisole.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be applied to this compound to selectively introduce an alkynyl group at the C-3 position.
Comparative Data for Selective Sonogashira Coupling
The following table presents representative conditions for the selective Sonogashira coupling of bromo-chloro aromatic compounds. These conditions can serve as a guide for the reaction of this compound.
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) (Mono-alkynylated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | DMF | 80 | High | High | Adapted from |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 60 | High | High | Adapted from |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | 50 | High | High | Adapted from |
Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene (Representative)
This protocol is based on established methods for the Sonogashira coupling of bromo-chloro arenes.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (3 mL, degassed)
-
N,N-Dimethylformamide (DMF) (3 mL, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed triethylamine (3 mL) and DMF (3 mL) via syringe.
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash chromatography to yield 1-chloro-2-methoxy-4-(phenylethynyl)benzene.
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed for the selective amination of this compound at the C-3 position.
Comparative Data for Selective Buchwald-Hartwig Amination
The table below provides representative conditions for the selective Buchwald-Hartwig amination of bromo-chloro arenes, which can be adapted for this compound.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) (Mono-aminated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | High | Adapted from |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | High | High | Adapted from |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | High | High | General conditions |
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine (Representative)
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL, anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Add this compound (1.0 mmol) to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford 4-(2-chloro-5-methoxyphenyl)morpholine.
Caption: Key steps in the Buchwald-Hartwig amination.
Application of 3-Bromo-4-chloroanisole in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloroanisole is a versatile halogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its distinct substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzene ring, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the construction of intricate molecular scaffolds found in a range of biologically active compounds, including anti-inflammatory and analgesic drugs.
The reactivity of the C-Br bond is generally greater than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications. This differential reactivity is a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the synthesis of pharmaceuticals, with a specific focus on the preparation of the anti-hyperuricemic agent, Febuxostat.
Key Synthetic Applications
The primary utility of this compound and its derivatives in pharmaceutical synthesis lies in their participation in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are fundamental to the assembly of the core structures of many drugs.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid or ester. This compound can selectively react at the more reactive C-Br position to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines to the aromatic ring. Again, the C-Br bond is the preferred site of reaction.
-
Thioamidation and Heterocycle Formation: As will be detailed in the synthesis of Febuxostat, the bromo- and chloro-substituted benzonitrile derivatives can be converted to thioamides, which are key precursors for the construction of thiazole rings, a common motif in pharmaceuticals.
Application Example: Synthesis of Febuxostat
Febuxostat is a potent and selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout. While the direct synthesis of Febuxostat starting from this compound is not explicitly detailed in the provided search results, a closely related analogue, 3-bromo-4-isobutoxybenzonitrile, is a key intermediate in a well-documented synthetic route. The following protocols are adapted from this synthesis and are directly applicable to derivatives of this compound.
Synthetic Pathway for Febuxostat
The synthesis of Febuxostat from 4-hydroxybenzonitrile involves bromination, etherification to form the key intermediate 3-bromo-4-isobutoxybenzonitrile, followed by thioamidation and cyclization to construct the thiazole ring, and finally hydrolysis to yield the carboxylic acid.
Caption: Synthetic pathway for Febuxostat.
Quantitative Data for Febuxostat Synthesis
The following table summarizes the key reaction steps, conditions, and reported yields for the synthesis of Febuxostat, adapted from patent literature.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Bromination of 4-hydroxybenzonitrile | N-Bromosuccinimide (NBS), Trifluoromethanesulfonic acid | Acetonitrile | -15°C to RT | 4 h | 93 |
| 2 | Etherification | Isobutyl bromide, K₂CO₃, KI | Dimethylacetamide (DMA) | 80°C | Overnight | Not specified |
| 3 | Thioamidation | Sodium hydrosulfide (NaSH), MgCl₂·6H₂O | Dimethylformamide (DMF) | 20°C | 18 h | Not specified |
| 4 | Thiazole Formation | Ethyl 2-chloroacetoacetate | Not specified | Not specified | Not specified | Not specified |
| 5 | Cyanation & Hydrolysis | Not detailed in provided context | Not specified | Not specified | Not specified | Not specified |
Note: The yields for steps 2-5 were not explicitly provided in the excerpted search results. The data is based on the general procedures described in patent EP 2266966 A1.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of the Febuxostat precursor, 3-bromo-4-isobutoxybenzonitrile.
Protocol 1: Bromination of 4-Hydroxybenzonitrile
Objective: To synthesize 3-bromo-4-hydroxybenzonitrile.
Materials:
-
4-Hydroxybenzonitrile
-
Acetonitrile
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
N-Bromosuccinimide (NBS)
-
Aqueous solution of Na₂CO₃
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, cooling bath, nitrogen inlet.
Procedure:
-
Dissolve 4-hydroxybenzonitrile (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to -15°C using a cooling bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq).
-
Maintain the temperature below 10°C and add N-bromosuccinimide (1.1 eq) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with an aqueous solution of Na₂CO₃.
-
Extract the product with MTBE (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-4-hydroxybenzonitrile.
Protocol 2: Etherification of 3-Bromo-4-hydroxybenzonitrile
Objective: To synthesize 3-bromo-4-isobutoxybenzonitrile.
Materials:
-
3-Bromo-4-hydroxybenzonitrile
-
Dimethylacetamide (DMA)
-
Potassium carbonate (K₂CO₃)
-
Isobutyl bromide
-
Potassium iodide (KI)
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet.
Procedure:
-
Dissolve 3-bromo-4-hydroxybenzonitrile (1.0 eq) in DMA in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (1.5 eq), followed by isobutyl bromide (1.3 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the mixture to 80°C and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-bromo-4-isobutoxybenzonitrile.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of pharmaceutical intermediates using this compound or its analogues.
Caption: General experimental workflow.
Conclusion
This compound and its structural analogues are valuable and versatile building blocks in the synthesis of pharmaceuticals. Their differentiated halogen reactivity allows for selective and controlled introduction of various functional groups, which is a crucial aspect of modern drug discovery and development. The synthesis of Febuxostat serves as a prime example of how these intermediates can be effectively utilized to construct complex heterocyclic drug molecules. The provided protocols offer a foundational methodology for researchers engaged in the synthesis of novel therapeutic agents.
Application Notes and Protocols for Reactions Involving 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloroanisole is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility in the development of pharmaceutical intermediates and other complex organic molecules stems from the differential reactivity of its bromine and chlorine substituents. This allows for selective functionalization through various cross-coupling and organometallic reactions. The methoxy group also influences the reactivity and regioselectivity of these transformations.
This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds (C-Br is typically more reactive in oxidative addition to Pd(0)) is a central theme in the selective synthesis of complex molecules from this starting material.
Key Reactions and Applications
The primary applications of this compound in synthetic chemistry revolve around the selective functionalization at the C3 (bromo) and C4 (chloro) positions. The most common and powerful methods to achieve this are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as the formation of Grignard reagents.
Regioselectivity: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl halide is the initial and often rate-determining step. The general order of reactivity for halogens is I > Br > OTf > Cl.[1] Consequently, reactions involving this compound can be directed to selectively occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization is a powerful strategy for the divergent synthesis of a library of compounds from a common intermediate.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-chloroanisoles
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2][3] For this compound, this reaction can be performed selectively at the C-Br bond to synthesize 3-aryl-4-chloroanisole derivatives, which are important precursors for various biologically active molecules.
Reaction Scheme:
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5-10 mL).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-chloroanisole.
Data Presentation:
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | Typically >80% for aryl bromides |
| PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | Often high for challenging substrates |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 6 | Good for electron-rich and -poor partners |
Note: The yields are representative for Suzuki-Miyaura couplings of aryl bromides and may vary depending on the specific arylboronic acid and reaction conditions used.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-chloroanisole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. With this compound, selective amination at the C-Br position can be achieved to produce various N-substituted 3-amino-4-chloroanisoles.
Reaction Scheme:
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
This protocol is a general representation based on standard Buchwald-Hartwig amination procedures for aryl bromides.[7][8]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like BrettPhos Pd G4)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-2 times the Pd amount), and the base (1.2-2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature between 80-120 °C.
-
Monitor the reaction for the consumption of the starting material using TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-4-chloroanisole derivative.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu (1.5) | Toluene | 100 | 4-12 | Typically high for aryl bromides |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12-24 | Good for a range of amines |
| BrettPhos Pd G4 (2) | - | K₃PO₄ (1.4) | t-BuOH | 100 | 12-24 | Effective for challenging couplings |
Note: The presented yields are typical for Buchwald-Hartwig aminations of aryl bromides and will depend on the specific amine and reaction conditions.
Logical Relationship Diagram:
Caption: Logical pathway for selective Buchwald-Hartwig amination.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound offers a pathway to introduce a nucleophilic carbon at the 3-position. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond with magnesium metal, the Grignard reagent can be formed selectively at the bromine-bearing carbon. This organometallic intermediate can then react with a variety of electrophiles.
Reaction Scheme:
-
Formation: Br-Ar-Cl + Mg --[Ether solvent]--> BrMg-Ar-Cl
-
Reaction with an Electrophile (e.g., CO₂): BrMg-Ar-Cl + CO₂ --> HOOC-Ar-Cl
Experimental Protocol: General Procedure for Grignard Reagent Formation and Carboxylation
This protocol is based on standard procedures for the formation of Grignard reagents from aryl bromides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., dry ice - solid CO₂)
-
Aqueous HCl
Procedure:
-
Grignard Reagent Formation: a. Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small crystal of iodine. c. Add a small amount of anhydrous ether or THF to cover the magnesium. d. Dissolve this compound (1.0 equiv.) in anhydrous ether or THF and add a small portion to the magnesium. e. The reaction is initiated by warming or the appearance of turbidity. Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Dry Ice (Carboxylation): a. Cool the Grignard reagent solution in an ice bath. b. In a separate beaker, crush an excess of dry ice. c. Slowly pour the Grignard solution onto the crushed dry ice with stirring. d. Allow the mixture to warm to room temperature as the excess CO₂ sublimes. e. Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Workup and Purification: a. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. d. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Data Presentation:
| Electrophile | Product | Typical Yield (%) |
| CO₂ | 4-Chloro-3-methoxybenzoic acid | 60-80% |
| Aldehyde (RCHO) | 1-(4-Chloro-3-methoxyphenyl)-1-alkanol | 50-70% |
| Ketone (R₂CO) | 1-(4-Chloro-3-methoxyphenyl)-1,1-dialkylmethanol | 50-70% |
Note: Yields are estimates based on typical Grignard reactions and can vary based on the specific electrophile and reaction conditions.
Experimental Workflow Diagram:
Caption: Workflow for Grignard reaction of this compound.
Conclusion
This compound is a valuable starting material for the synthesis of complex, selectively functionalized aromatic compounds. The differential reactivity of the bromine and chlorine substituents allows for regioselective palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents, primarily at the C-Br bond. The protocols and data presented herein provide a foundation for researchers and scientists to utilize this versatile building block in their synthetic endeavors, particularly in the field of drug discovery and development. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Detection of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 3-Bromo-4-chloroanisole, a compound of interest in environmental monitoring, food safety, and pharmaceutical development due to its potential as a contaminant or impurity. The primary method detailed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds.
Introduction
This compound is a halogenated anisole that can arise from the microbial methylation of brominated and chlorinated phenols. Like other haloanisoles, it can be responsible for off-flavors and odors in food and beverage products, particularly wine, even at very low concentrations. Its detection at trace levels is crucial for quality control and risk assessment. The methodologies described herein are based on established analytical principles for haloanisole analysis.
Analytical Methodology: HS-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration of analytes from the headspace of a sample onto a coated fiber. This is followed by thermal desorption of the analytes in the gas chromatograph inlet for separation and subsequent detection by a mass spectrometer. This method is ideal for the analysis of this compound in various matrices such as water and wine.
Key Advantages:
-
High Sensitivity: Achieves low limits of detection (ng/L or ppt range).
-
Minimal Sample Preparation: Reduces the use of solvents and the potential for sample contamination.
-
High Selectivity: GC-MS provides excellent separation and identification of target analytes in complex matrices.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following tables summarize typical performance characteristics for structurally similar haloanisoles determined by HS-SPME-GC-MS. These values can be considered representative for the expected performance of a validated method for this compound.
Table 1: Method Performance for Haloanisole Analysis by HS-SPME-GC-MS
| Parameter | Typical Performance for Related Haloanisoles | Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/L | |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/L | |
| Linearity (R²) | ≥ 0.99 | |
| Recovery | 90% - 110% | |
| Precision (%RSD) | 5% - 15% |
Table 2: Example HS-SPME Parameters for Haloanisole Analysis
| Parameter | Condition | Reference |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) | |
| Extraction Type | Headspace (HS) | |
| Sample Volume | 10 mL in a 20 mL vial | |
| Incubation/Extraction Temperature | 40°C - 70°C | |
| Incubation/Extraction Time | 10 - 30 minutes | |
| Agitation | 250 - 500 rpm | |
| Desorption Temperature | 250°C - 280°C | |
| Desorption Time | 3 - 11 minutes |
Table 3: Example GC-MS Parameters for Haloanisole Analysis
| Parameter | Condition | Reference |
| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness | |
| Injection Mode | Splitless | |
| Inlet Temperature | 260°C | |
| Carrier Gas | Helium | |
| Oven Program | 45°C (2 min hold), ramp at 12°C/min to 325°C (11 min hold) | |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | |
| Transfer Line Temperature | 325°C |
Experimental Protocols
The following are detailed protocols for the determination of this compound in a water matrix using HS-SPME-GC-MS.
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Internal Standard (IS): e.g., 2,4,6-Trichloroanisole-d5 or a suitable labeled analog.
-
Solvents: Methanol, Acetone (HPLC or residue analysis grade)
-
Water: Deionized or HPLC grade
-
Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove organic contaminants.
-
SPME Fibers: 100 µm Polydimethylsiloxane (PDMS)
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa caps.
Standard Solution Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1 ng/L to 250 ng/L).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1000 mg/L.
Sample Preparation and HS-SPME Procedure
-
Sample Collection: Collect water samples in clean, amber glass bottles.
-
Aliquoting: Place 10 mL of the water sample into a 20 mL headspace vial.
-
Salting Out: Add 3 g of pre-baked NaCl to the vial to increase the ionic strength and enhance the partitioning of the analyte into the headspace.
-
Spiking: For calibration standards and quality control samples, spike the appropriate amount of the working standard solution and a fixed amount of the internal standard solution into the vial.
-
Equilibration and Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation (500 rpm) to allow for equilibration.
-
Expose the PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Desorption:
-
After extraction, retract the fiber and immediately introduce it into the GC inlet heated to 270°C.
-
Desorb the analytes for 5 minutes in splitless mode.
-
GC-MS Analysis
-
GC Separation:
-
Use a capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Set the oven temperature program: initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Operate the mass spectrometer in Electron Ionization (EI) mode.
-
For high selectivity and sensitivity, use Selected Ion Monitoring (SIM) mode. The characteristic ions for this compound would need to be determined from its mass spectrum (expected molecular ion peaks around m/z 220, 222, 224 due to bromine and chlorine isotopes).
-
Set the ion source temperature to 230°C and the transfer line temperature to 280°C.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Application Note and Protocol: A Scalable Synthesis of 3-Bromo-4-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-4-chloroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is based on the electrophilic bromination of 4-chloroanisole and has been optimized for larger scale production, focusing on yield, purity, and operational simplicity.
Introduction
This compound (CAS No. 2732-80-1) is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its applications include the synthesis of complex aromatic compounds for dyes and pigments, as well as the development of novel anti-inflammatory and analgesic drugs. In the agrochemical sector, it serves as an intermediate in the formulation of herbicides and fungicides. Given its industrial relevance, the development of a robust and scalable synthetic route is of significant importance. This protocol details a laboratory-scale procedure that can be adapted for pilot plant production.
Synthesis Overview
The synthesis of this compound is achieved through the direct bromination of 4-chloroanisole. The reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of a mild Lewis acid to promote the reaction. Acetonitrile is used as the solvent. The primary challenge in this synthesis is controlling the regioselectivity of the bromination, as the formation of the 2-bromo isomer is a competing reaction. The following protocol includes a purification step to isolate the desired 3-bromo isomer.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-chloroanisole | 142.5 g (1.0 mol) |
| N-Bromosuccinimide (NBS) | 186.8 g (1.05 mol) |
| Iron(III) bromide (FeBr₃) | 2.96 g (0.01 mol) |
| Acetonitrile | 1.5 L |
| Reaction Conditions | |
| Temperature | 0-5 °C (addition), 25 °C (reaction) |
| Reaction Time | 12 hours |
| Work-up & Purification | |
| Sodium thiosulfate solution (10%) | 500 mL |
| Saturated sodium bicarbonate solution | 500 mL |
| Brine | 500 mL |
| Ethyl acetate (for extraction) | 3 x 500 mL |
| Anhydrous sodium sulfate | 50 g |
| Results | |
| Isolated Yield of crude product | ~200 g |
| Yield of this compound (after purification) | ~133 g (60%) |
| Purity (by GC-MS) | >98% |
| Boiling Point | 91-93 °C at 2 Torr |
Experimental Protocol
1. Reaction Setup:
-
A 5 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is charged with 4-chloroanisole (142.5 g, 1.0 mol) and acetonitrile (1.5 L).
-
The mixture is stirred until the 4-chloroanisole is fully dissolved.
-
The flask is cooled in an ice bath to 0-5 °C.
2. Bromination Reaction:
-
In a separate beaker, N-Bromosuccinimide (186.8 g, 1.05 mol) is dissolved in acetonitrile (500 mL). This solution is then transferred to the dropping funnel.
-
Iron(III) bromide (2.96 g, 0.01 mol) is added to the reaction flask.
-
The NBS solution is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature (25 °C).
-
The reaction is stirred for an additional 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Work-up Procedure:
-
Once the reaction is complete, the mixture is cooled back to 10 °C.
-
The reaction is quenched by the slow addition of 500 mL of a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
The acetonitrile is removed under reduced pressure using a rotary evaporator.
-
The remaining residue is taken up in ethyl acetate (500 mL) and transferred to a separatory funnel.
-
The organic layer is washed sequentially with 500 mL of saturated sodium bicarbonate solution, 500 mL of water, and 500 mL of brine.
-
The organic layer is dried over anhydrous sodium sulfate (50 g), filtered, and the solvent is removed under reduced pressure to yield the crude product.
4. Purification:
-
The crude product, which will be a mixture of this compound and 2-Bromo-4-chloroanisole, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
For column chromatography, a suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure this compound.
-
The pure fractions are combined, and the solvent is evaporated to yield the final product as a clear, colorless to pale yellow oil.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-chloroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-4-chloroanisole. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is a white to off-white solid at room temperature, are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Given that this compound is typically synthesized via electrophilic substitution reactions on anisole or its derivatives, common impurities may include:
-
Isomeric byproducts: Such as other brominated and/or chlorinated anisole isomers. The synthesis of bromoanisoles often results in a mixture of ortho, meta, and para isomers.[2]
-
Unreacted starting materials: Residual anisole or halogenating agents.
-
Di-halogenated or poly-halogenated species: Products of over-halogenation.
Q3: What level of purity can be expected for this compound after purification?
A3: Commercially available this compound is often cited with a purity of 98% or higher, as determined by Gas Chromatography (GC).[3][4][5][6] With careful application of the purification techniques described in this guide, achieving a purity level of ≥97.5% is a reasonable expectation.[3]
Troubleshooting Guides
Recrystallization
Problem 1: My this compound does not dissolve in the chosen recrystallization solvent, even upon heating.
-
Possible Cause: The solvent may not be appropriate for dissolving the compound.
-
Solution: this compound is a halogenated aromatic ether. A solvent system of intermediate polarity is often a good starting point. Consider using a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat the solution to clarify it and then allow it to cool slowly.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The presence of significant impurities can also depress the melting point, leading to oiling out.
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the "good" solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask at the surface of the liquid with a glass rod to induce crystallization.
-
If available, add a seed crystal of pure this compound.
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
The filtrate can be concentrated to obtain a second crop of crystals, which may have slightly lower purity.
-
Column Chromatography
Problem 1: Poor separation of this compound from its impurities.
-
Possible Cause: The eluent system is not optimized for the separation.
-
Solution:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for this compound.
-
A common stationary phase for halogenated aromatic compounds is silica gel.[7]
-
Start with a non-polar eluent such as hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
A shallow gradient of the more polar solvent during elution can improve separation.
-
Problem 2: The compound is eluting too quickly or not at all.
-
Possible Cause: The eluent is too polar or not polar enough.
-
Solution:
-
If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
-
If the compound is not moving from the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple setup, good for removing small amounts of impurities, can yield high-purity crystals. | Can have lower recovery, may not be effective for impurities with similar solubility. |
| Column Chromatography | ≥97.5%[3] | Effective for separating complex mixtures and isomers, scalable. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on the polarity of this compound, a mixed solvent system such as ethanol/water or hexane/ethyl acetate is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add the less soluble solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the more soluble solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
Stationary Phase: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. LabXchange [labxchange.org]
- 5. varsitytutors.com [varsitytutors.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
Common side products in the synthesis of 3-Bromo-4-chloroanisole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-chloroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective method for the synthesis of this compound is a two-step process. This process begins with the diazotization of 3-Bromo-4-chloroaniline to form a diazonium salt, which is then hydrolyzed to produce 3-Bromo-4-chlorophenol. The subsequent step involves the methylation of the phenolic hydroxyl group, typically via a Williamson ether synthesis, to yield the final product, this compound.
Q2: What are the primary side products I should expect during this synthesis?
A2: The primary side products are associated with each step of the synthesis. During the diazotization and hydrolysis of 3-Bromo-4-chloroaniline, the main potential side products include azo compounds, which arise from the coupling of the diazonium salt with unreacted aniline, and potentially other halogenated phenols if the starting material is impure. In the methylation step, common side products can include unreacted 3-Bromo-4-chlorophenol and potential byproducts from the methylating agent.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. For the diazotization step, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt and reduce the formation of phenolic byproducts. Ensuring the complete consumption of the starting aniline can minimize the formation of azo compounds. In the methylation step, using an appropriate stoichiometry of the base and methylating agent, along with controlled temperature, will favor the desired etherification and reduce the amount of unreacted phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 3-Bromo-4-chlorophenol in the diazotization/hydrolysis step.
| Potential Cause | Recommended Action |
| Incomplete diazotization of 3-Bromo-4-chloroaniline. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring. Test for the presence of nitrous acid using starch-iodide paper to confirm the reaction's completion. |
| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times. Proceed with the hydrolysis step immediately after the diazotization is complete. |
| Formation of azo compound side products. | Ensure that the addition of the sodium nitrite solution is slow and controlled to avoid localized excess of the diazonium salt which can couple with the unreacted aniline. |
| Loss of product during workup. | Ensure proper pH adjustment during extraction. 3-Bromo-4-chlorophenol is acidic and will be in the aqueous layer at high pH. Acidify the aqueous layer to a pH of ~2-3 before extracting the phenolic product with an organic solvent. |
Problem 2: Presence of significant impurities after the methylation step.
| Potential Cause | Recommended Action |
| Incomplete methylation of 3-Bromo-4-chlorophenol. | Ensure the use of a slight excess of the methylating agent (e.g., dimethyl sulfate) and a strong base (e.g., sodium hydroxide) to drive the reaction to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting phenol. |
| Hydrolysis of the methylating agent. | Add the methylating agent to the reaction mixture at a controlled rate, and maintain the recommended reaction temperature to minimize hydrolysis. |
| Presence of unreacted starting materials from the previous step. | Purify the 3-Bromo-4-chlorophenol intermediate before proceeding to the methylation step to avoid carrying over impurities. |
Experimental Protocols
Key Experiment 1: Synthesis of 3-Bromo-4-chlorophenol via Diazotization of 3-Bromo-4-chloroaniline
This protocol is adapted from a similar procedure for the synthesis of 3-bromo-4-hydroxytoluene.[1]
Materials:
-
3-Bromo-4-chloroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Ice
-
Water
-
Ether (or other suitable organic solvent)
-
10% Sodium Hydroxide solution
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Amine Salt: In a beaker, dissolve 3-Bromo-4-chloroaniline (1 equivalent) in a solution of concentrated sulfuric acid and water. Cool the mixture to approximately 15°C.
-
Diazotization: Add ice to the amine salt solution to lower the temperature to below 5°C. Slowly add a solution of sodium nitrite (a slight excess) in water, keeping the temperature below 5°C throughout the addition.
-
Hydrolysis of the Diazonium Salt: In a separate flask equipped for distillation, prepare a boiling solution of dilute sulfuric acid. Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will distill with the steam.
-
Workup: Collect the distillate. Extract the distillate with ether. Wash the ether extract with 10% sodium bicarbonate solution and then with water. Extract the phenol from the ether solution using 10% sodium hydroxide solution.
-
Isolation: Acidify the aqueous sodium hydroxide extract with concentrated hydrochloric acid to precipitate the 3-Bromo-4-chlorophenol. Extract the phenol into ether, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Expected Yield: Based on analogous reactions, the yield of 3-bromo-4-hydroxytoluene is reported to be in the range of 80-92%.[1] A similar yield can be anticipated for 3-Bromo-4-chlorophenol.
Key Experiment 2: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Bromo-4-chlorophenol
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
A suitable solvent (e.g., methanol, acetone)
-
Water
-
A suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of the Phenoxide: Dissolve 3-Bromo-4-chlorophenol (1 equivalent) in a suitable solvent. Add a solution of sodium hydroxide (a slight excess) in water to form the sodium phenoxide.
-
Methylation: To the sodium phenoxide solution, add dimethyl sulfate (a slight excess) dropwise while maintaining the temperature at a moderate level (e.g., 40-50°C).
-
Reaction Monitoring: Stir the reaction mixture until the starting phenol is consumed, as monitored by TLC or GC.
-
Workup: Cool the reaction mixture and add water. Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the diazotization step.
References
Optimizing reaction conditions for 3-Bromo-4-chloroanisole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Bromo-4-chloroanisole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general approach for synthesizing this compound?
A1: The most common and direct approach is the electrophilic aromatic substitution (bromination) of 4-chloroanisole. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the chloro group (-Cl) is a deactivating but also ortho-, para-directing group. The combined directing effects favor the substitution of bromine at the position ortho to the methoxy group and meta to the chloro group, which is the C3 position.
Q2: Which brominating agent is most suitable for this synthesis to ensure high regioselectivity?
A2: N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this reaction. It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), which helps to prevent over-bromination and the formation of undesired isomers.[1] Using NBS in a polar aprotic solvent like acetonitrile can further enhance regioselectivity.
Q3: How can I minimize the formation of isomeric impurities, such as 2-bromo-4-chloroanisole?
A3: Controlling the regioselectivity is crucial. The formation of the desired 3-bromo isomer is favored due to the strong directing effect of the methoxy group. To minimize the formation of other isomers, consider the following:
-
Choice of Solvent: Acetonitrile is a good solvent choice as it can promote the desired regioselectivity.
-
Reaction Temperature: Running the reaction at or below room temperature can enhance selectivity. Lower temperatures often favor the thermodynamically more stable product.
-
Catalyst: While not always necessary with an activated substrate like 4-chloroanisole, a mild Lewis acid or a catalytic amount of a protic acid might be used to promote the reaction with NBS. However, strong Lewis acids should be avoided as they can decrease selectivity.
Q4: What are the likely side products, and how can they be removed?
A4: The primary side products are other isomers of bromo-4-chloroanisole and potentially di-brominated products if the reaction conditions are too harsh. Purification is typically achieved through column chromatography on silica gel. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help to minimize the formation of side products by stopping the reaction once the starting material is consumed.
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
A5: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be necessary.
-
Decomposition: Although 4-chloroanisole is relatively stable, prolonged reaction times at elevated temperatures could lead to some degradation.
-
Product Loss During Work-up: Ensure efficient extraction of the product from the aqueous phase. Back-extraction of the aqueous layer can help recover any dissolved product. Use care during solvent removal, as this compound may have some volatility.
-
Purity of Reagents: Ensure that the 4-chloroanisole and NBS are of high purity. Impurities in the starting material can lead to undesired side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive brominating agent (NBS). | Use a fresh, high-purity batch of NBS. Old or improperly stored NBS can decompose. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
| Inappropriate solvent. | Use a polar aprotic solvent like acetonitrile, which has been shown to improve regioselectivity in the bromination of substituted anisoles. | |
| Formation of Di-brominated Products (Over-bromination) | Excess brominating agent. | Use a strict 1:1 stoichiometry of 4-chloroanisole to NBS. |
| Reaction conditions are too harsh. | Lower the reaction temperature and avoid the use of strong activating catalysts. | |
| Difficult Purification | Co-elution of product and starting material or isomers. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Presence of succinimide byproduct. | The succinimide byproduct from NBS is water-soluble and can be removed during the aqueous work-up. Ensure thorough washing of the organic layer. |
Experimental Protocols
Synthesis of this compound via Bromination of 4-Chloroanisole
This protocol is adapted from a reported procedure for the bromination of 4-chloroanisole.
Materials:
-
4-Chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Mandelic acid (catalyst)
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloroanisole (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of mandelic acid (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.
Data Presentation
Table 1: Reaction Conditions and Yield for the Synthesis of this compound
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| 4-Chloroanisole | N-Bromosuccinimide (NBS) | Mandelic acid | Acetonitrile/Water | Room Temperature | Not specified | 72%[2] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Directing effects in the bromination of 4-chloroanisole.
References
Technical Support Center: Purification of 3-Bromo-4-chloroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloroanisole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in this compound typically arise from the synthetic route, which often involves electrophilic aromatic substitution on anisole or a related precursor.[1] Potential impurities include:
-
Isomeric byproducts: Other isomers of bromo-chloro-anisole, such as 2-Bromo-4-chloroanisole, 4-Bromo-3-chloroanisole, and 3-Bromo-2-chloroanisole, can be formed during the halogenation steps.[1]
-
Unreacted starting materials: Residual anisole or mono-halogenated anisoles may remain in the crude product.
-
Reagents and catalysts: Traces of brominating or chlorinating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) and catalysts (e.g., iron(III) chloride) may be present.[1]
-
Solvent residues: Residual solvents from the reaction or initial workup.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Fractional Distillation (under reduced pressure): Suitable for separating liquids with different boiling points, such as isomeric impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities, often used to isolate the desired isomer from a mixture.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties are summarized in the table below. This data is crucial for selecting the appropriate purification method and conditions.
| Property | Value |
| Appearance | Light yellow to brown liquid or white to off-white solid |
| Molecular Weight | 221.48 g/mol |
| Boiling Point | 91-93 °C at 2 Torr |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Sparingly soluble in water. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is being cooled too quickly.
-
Suggested Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, try a different solvent or solvent system with a lower boiling point.
-
Problem: No crystals form, even after the solution has cooled.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or it is supersaturated.
-
Suggested Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a "seed crystal" of pure this compound.
-
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool further: Place the flask in an ice bath to further decrease the solubility.
-
Problem: The purified product is still colored (yellow or brown).
-
Possible Cause: Colored impurities may have co-crystallized with the product or are adsorbed onto the crystal surface.
-
Suggested Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product.
-
Perform a second recrystallization.
-
Distillation Issues
Problem: Poor separation of isomers during fractional distillation.
-
Possible Cause: The boiling points of the isomers are too close for efficient separation with the current distillation setup.
-
Suggested Solution:
-
Use a longer fractionating column or a column with a higher theoretical plate count.
-
Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.
-
Ensure the distillation is performed slowly and steadily.
-
Column Chromatography Issues
Problem: Poor separation of the desired product from an isomeric impurity.
-
Possible Cause: The polarity of the mobile phase is not optimized for separating compounds with very similar polarities.
-
Suggested Solution:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for non-polar compounds like haloanisoles is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve better separation.
-
Use a shallow gradient: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient of increasing polarity can improve the separation of closely related compounds.[4]
-
Consider a different stationary phase: If silica gel does not provide adequate separation, alumina might offer different selectivity.[4]
-
Problem: The compound is streaking or tailing on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Suggested Solution:
-
Add a modifier to the mobile phase: For slightly polar compounds, adding a small amount of a more polar solvent to the mobile phase can reduce tailing.
-
Reduce the amount of sample loaded: A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[5]
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallization of this compound would be a polar protic solvent like ethanol or a mixed solvent system such as hexane/ethyl acetate.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Fractional Distillation (Under Reduced Pressure)
-
Setup: Assemble a fractional distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuation: Carefully evacuate the system to the desired pressure (e.g., 2 Torr).
-
Heating: Begin heating the distillation flask gently and evenly.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (91-93 °C at 2 Torr) should be collected as the pure product.[1][2] Discard the forerun and the residue in the distillation flask.
Protocol 3: Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[7] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Troubleshooting failed reactions with 3-Bromo-4-chloroanisole
Welcome to the technical support center for 3-Bromo-4-chloroanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its utility stems from the presence of two distinct halogen atoms, allowing for selective functionalization. It is a common building block in the synthesis of pharmaceuticals and agrochemicals.
Q2: Which halogen is more reactive in this compound?
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This differential reactivity allows for chemoselective reactions at the bromine position.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Problem: The palladium catalyst may be deactivated due to oxidation or impurities.
-
-
Inefficient Transmetalation:
-
Problem: The transfer of the organic group from the boronic acid to the palladium center is slow or incomplete.
-
Solution: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous.
-
-
Protodeboronation of Boronic Acid:
-
Problem: The boronic acid is being replaced by a hydrogen atom from water or other protic sources in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Degas the solvent thoroughly to remove dissolved oxygen and water. Consider using boronic esters (e.g., pinacol esters) which are more stable to protodeboronation.
-
-
Homocoupling of Boronic Acid:
-
Problem: The boronic acid couples with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Inappropriate Ligand Choice:
-
Problem: The ligand may not be suitable for the specific amine and aryl halide combination.
-
Solution: For aryl chlorides (if targeting the second coupling), or sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition and reductive elimination. For the more reactive C-Br bond, a wider range of ligands may be effective.
-
-
Base Incompatibility:
-
Problem: The base may not be strong enough to deprotonate the amine or may be sterically hindered.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in many Buchwald-Hartwig reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate.
-
-
Catalyst Poisoning:
-
Problem: Functional groups on the amine or impurities in the reaction can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ensure high purity of the amine and other reagents. If the amine has coordinating groups, a higher catalyst loading or a more robust ligand may be required.
-
Issue 3: Difficulty in Forming the Grignard Reagent
Possible Causes and Solutions:
-
Inactive Magnesium Surface:
-
Problem: A layer of magnesium oxide on the surface of the magnesium turnings prevents the reaction from initiating.
-
Solution: Activate the magnesium by crushing it under an inert atmosphere, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Presence of Water:
-
Problem: Grignard reagents are highly basic and will be quenched by even trace amounts of water.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent).
-
-
Slow Reaction Initiation:
-
Problem: The reaction is slow to start, particularly with the less reactive C-Cl bond.
-
Solution: Gentle heating or sonication can help to initiate the reaction. A small amount of pre-formed Grignard reagent can also be added as an initiator.
-
Quantitative Data Summary
The following tables provide representative data for common reactions with this compound based on typical outcomes for similar substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | XPhos Pd G3 |
| Catalyst Loading | 5 mol% | 2 mol% | 1 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature (°C) | 100 | 90 | 80 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 75 | 88 | 92 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | BINAP | XPhos | - |
| Catalyst/Ligand Loading | 2 mol% / 4 mol% | 1.5 mol% / 3 mol% | 1 mol% |
| Base | NaOtBu | K₃PO₄ | LHMDS |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature (°C) | 100 | 110 | 90 |
| Reaction Time (h) | 10 | 12 | 8 |
| Yield (%) | 85 | 80 | 90 |
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-Br bond of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the Pd₂(dba)₃ and XPhos, followed by this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 10-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Characterization of unexpected byproducts in 3-Bromo-4-chloroanisole reactions
Welcome to the technical support center for reactions involving 3-Bromo-4-chloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during reactions with this compound.
Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am observing significant amounts of 4-chloroanisole as a byproduct. What is causing this?
A1: The formation of 4-chloroanisole is a common issue in palladium-catalyzed cross-coupling reactions and is known as hydrodehalogenation or protonolysis . This occurs when the organopalladium intermediate, formed after the oxidative addition of the palladium catalyst to the C-Br bond, is protonated by a source in the reaction mixture before it can undergo transmetalation with the boronic acid.
Troubleshooting:
-
Moisture and Solvent Purity: Ensure all your reagents and solvents are rigorously dried and degassed. Trace amounts of water or protic impurities can serve as a proton source.
-
Base: The choice and purity of the base are critical. Using a freshly opened, high-purity base can minimize proton sources. In some cases, a weaker base or different base altogether might be beneficial.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor your reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of transmetalation and hydrodehalogenation. A more electron-rich and bulky ligand can sometimes favor the desired coupling.
Logical Relationship for Hydrodehalogenation in Suzuki Coupling
Caption: Pathway to hydrodehalogenation byproduct.
Q2: In my Buchwald-Hartwig amination of this compound, besides the desired product, I am isolating a significant amount of a biaryl compound that appears to be a dimer of my starting material. What is this byproduct and how can I avoid it?
A2: This byproduct is likely the result of a homocoupling reaction, where two molecules of this compound couple to form a biphenyl derivative. This side reaction is also mediated by the palladium catalyst and can be competitive with the desired C-N bond formation, especially at higher temperatures or catalyst loadings.
Troubleshooting:
-
Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of the palladium catalyst can increase the rate of homocoupling.
-
Ligand Selection: The choice of phosphine ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich ligands often suppress homocoupling by favoring the reductive elimination step that forms the C-N bond.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize homocoupling.
-
Reagent Purity: Ensure the purity of your this compound, as impurities can sometimes promote side reactions.
Experimental Workflow to Minimize Homocoupling
Caption: Workflow to minimize homocoupling.
Q3: I am attempting to perform a Grignard reaction by reacting this compound with magnesium. However, the reaction is sluggish, and I seem to be getting a complex mixture of products, including what looks like a Wurtz-type coupling product.
A3: The formation of Grignard reagents from aryl halides can be challenging and is often accompanied by side reactions. The sluggishness could be due to the magnesium surface being passivated by an oxide layer. The complex mixture and the Wurtz-type coupling product (homocoupling of the starting material) are common issues.
Troubleshooting:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Common activation methods include crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Initiation: Sometimes, a small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
Wurtz Coupling: The formation of the homocoupled biphenyl is a known side reaction. This can sometimes be minimized by slow addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
| Byproduct Type | Potential Cause | Suggested Mitigation |
| 4-Chloroanisole | Hydrodehalogenation/Protonolysis | Use anhydrous/degassed reagents and solvents; optimize base; control reaction time. |
| Dimerized Biphenyl | Homocoupling | Lower catalyst loading; use bulky, electron-rich ligands; control temperature. |
| Complex Mixture in Grignard | Poor initiation, side reactions | Activate magnesium; ensure strict anhydrous conditions; slow addition of halide. |
Q4: When treating this compound with a strong base like LDA for a directed ortho-metalation, I am getting unexpected rearranged products. What could be happening?
A4: With a dihalogenated aromatic compound and a strong, non-nucleophilic base, you may be promoting the formation of a highly reactive benzyne intermediate via an elimination-addition mechanism. The methoxy group can direct the deprotonation ortho to it (at the C2 position). Subsequent elimination of the bromide would lead to a benzyne. The incoming nucleophile can then add to either carbon of the triple bond, leading to a mixture of regioisomers.
Troubleshooting:
-
Choice of Base: The strength and steric bulk of the base are critical. For directed ortho-metalation, a base like LDA is often used at low temperatures. If benzyne formation is suspected, consider if a less basic or more sterically hindered base could favor the desired pathway.
-
Temperature Control: Benzyne formation is often more prevalent at higher temperatures. Maintaining a very low temperature (e.g., -78 °C) is crucial for many ortho-metalation reactions.
-
Trapping Agent: If you are performing a directed ortho-metalation, ensure your electrophilic trapping agent is added at low temperature before allowing the reaction to warm up.
Signaling Pathway for Benzyne Formation
Caption: Benzyne formation and subsequent reaction.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add anhydrous and degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
-
Reaction:
-
Stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product and any isolated byproducts by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structures.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.
Safe handling and storage procedures for 3-Bromo-4-chloroanisole
This guide provides comprehensive safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloroanisole.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrClO.[1][2][3][4] It is a versatile intermediate used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5] It typically appears as a light yellow to brown liquid or oil.[2][5]
What are the primary hazards associated with this compound?
This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][6] Inhalation or skin contact can lead to irritation of the respiratory tract, eyes, and skin.[1]
What personal protective equipment (PPE) is required when handling this chemical?
It is mandatory to wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[1][6] All handling should be done in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
How should this compound be stored?
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2][7] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2732-80-1 | [1][3][4][5][8] |
| Molecular Formula | C₇H₆BrClO | [2][3][4][5][8] |
| Molecular Weight | 221.48 g/mol | [2][4][5][8] |
| Appearance | Light yellow to brown liquid/oil | [2][5] |
| Boiling Point | 91-93 °C at 2 Torr | [2] |
| Storage Temperature | Room Temperature; 2-8°C also cited | [2][3] |
| Purity | ≥ 98% (GC) | [5][8][9] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [1][2] |
Experimental Protocols
Standard Handling and Dispensing Protocol
-
Preparation : Before handling, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Dispensing :
-
Work within the certified chemical fume hood.
-
Carefully open the container, avoiding any splashing.
-
Use a clean, compatible pipette or syringe to transfer the desired amount of the liquid.
-
Immediately and securely reseal the container after dispensing.
-
-
Waste Disposal : Dispose of any contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Decontamination : Clean the work area thoroughly after use. Remove and wash contaminated clothing. Wash hands and arms thoroughly with soap and water.[6]
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
-
Solution (Skin): Immediately wash the affected area with plenty of water and soap for at least 15 minutes.[6][7] Remove any contaminated clothing.[6] If skin irritation occurs or persists, seek medical advice.[1]
-
Solution (Eyes): Immediately rinse cautiously with water for several minutes.[1][6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.
Issue: Minor Spill in a Fume Hood
-
Solution:
-
Ensure the fume hood continues to operate.
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[6][7]
-
Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Issue: Incompatible Materials Mixed
-
Problem: this compound has been accidentally mixed with a strong oxidizing agent or strong acid.
-
Potential Hazard: This can lead to hazardous reactions, potentially exothermic.[1][7]
-
Solution:
-
If it is safe to do so, isolate the container in a secondary containment vessel within a fume hood.
-
Do not attempt to neutralize the mixture without specific procedural guidance.
-
Alert your institution's environmental health and safety (EHS) office immediately for guidance on proper handling and disposal.
-
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting guide for a minor chemical spill.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 2732-80-1 [m.chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemdmart.com [chemdmart.com]
- 7. fishersci.fr [fishersci.fr]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-4-chloroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloroanisole. This resource addresses common issues related to its low reactivity in various chemical transformations and offers detailed experimental protocols and data to facilitate successful reactions.
Understanding the Reactivity of this compound
This compound presents unique challenges in cross-coupling and other substitution reactions due to a combination of electronic and steric factors. The presence of two different halogen atoms, an electron-donating methoxy group, and their specific substitution pattern on the aromatic ring all contribute to its distinct reactivity profile.
A key aspect to consider is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the C-Br bond is generally more susceptible to oxidative addition than the more stable C-Cl bond.[1][2][3] This inherent difference allows for selective functionalization at the bromine-substituted position under carefully controlled conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Several factors can contribute to the low reactivity of this compound:
-
Steric Hindrance: The methoxy group ortho to the bromine atom can sterically hinder the approach of the catalyst and coupling partner.
-
Electron-Donating Methoxy Group: The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, making oxidative addition of the palladium catalyst more difficult.
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective for this substrate. Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction outcome.
Q2: Which halogen is more reactive in this compound?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Hydrodehalogenation studies have shown that the conversion of bromochloroanisoles to anisole proceeds exclusively through the corresponding chloroanisoles, indicating preferential cleavage of the C-Br bond.[1][2][3] This selectivity allows for targeted reactions at the 3-position.
Q3: Can I perform a cross-coupling reaction at the chloro position?
A3: While more challenging, coupling at the chloro position is possible after the bromo position has been functionalized. This typically requires more forcing reaction conditions, such as higher temperatures and specialized catalyst systems designed for aryl chloride activation.
Q4: I am observing significant dehalogenation of my starting material. How can I prevent this?
A4: Dehalogenation is a common side reaction, particularly in reactions involving electron-rich aryl halides. To minimize this:
-
Use a robust ligand: Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the desired cross-coupling pathway over dehalogenation.
-
Optimize the base: The choice of base is critical. Weaker bases may be less prone to promoting dehalogenation.
-
Control the reaction temperature: Lowering the reaction temperature, if feasible for the desired transformation, can sometimes reduce the rate of dehalogenation.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic and steric properties of this compound can impede this reaction. A common strategy involves a two-step, one-pot Miyaura borylation followed by the Suzuki coupling.
Diagram of the logical workflow for a one-pot Miyaura borylation/Suzuki coupling reaction:
Caption: One-pot Miyaura borylation and Suzuki coupling workflow.
Quantitative Data for Miyaura Borylation of this compound
| Catalyst | Ligand | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ir(OMe)COD]₂ | 4,4'-Di-tert-butyl-2,2'-dipyridyl | Bis(pinacolato)diboron | Hexane | 50 | 1.5 | Not reported | [4] |
Experimental Protocol: Miyaura Borylation of this compound [4]
This protocol is adapted from a patent for the synthesis of a pharmaceutical intermediate.
-
Reaction Setup: To a reaction flask, add (1,5-cyclooctadiene)(methoxy)iridium(I) dimer (0.085 mmol), 4,4'-di-tert-butyl-2,2'-dipyridyl (0.169 mmol), and bis(pinacolato)diboron (5.98 mmol).
-
Inert Atmosphere: Flush the flask with argon gas.
-
Solvent Addition: Add hexane (17.4 mL).
-
Heating: Attach a reflux condenser and heat the mixture to 50°C for 20 minutes.
-
Substrate Addition: Add this compound (11.29 mmol).
-
Reaction Monitoring: After 1 hour of heating, add an additional portion of bis(pinacolato)diboron (5.98 mmol). After another 20 minutes, add additional portions of the iridium catalyst (0.085 mmol) and ligand (0.169 mmol). The reaction is typically monitored for completion by GC-MS or LC-MS.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For an unactivated substrate like this compound, the choice of a highly active catalyst system is crucial.
Diagram of the Buchwald-Hartwig amination catalytic cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst system | Use a pre-catalyst or a combination of a Pd(0) or Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). |
| Insufficiently strong base | Use a strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. | |
| Inappropriate solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. | |
| Significant side product formation | Dehalogenation | Screen different ligands and bases. Sometimes, lowering the reaction temperature can help. |
| Homocoupling of the amine | Ensure a strictly inert atmosphere to exclude oxygen. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond. The reactivity of this compound in this reaction is also highly dependent on the catalyst system.
Diagram of the Sonogashira coupling experimental workflow:
Caption: A general experimental workflow for a Sonogashira coupling reaction.
Troubleshooting Sonogashira Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low yield | Catalyst poisoning | Ensure all reagents and solvents are of high purity and adequately degassed. |
| Inefficient transmetalation | The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction. Ensure its quality and appropriate loading. | |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen | Maintain a strictly inert atmosphere throughout the reaction. |
| Inappropriate base | An amine base such as triethylamine or diisopropylamine is typically used and also serves as the solvent in some cases. |
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile. A domino reaction has been reported for this compound with Grignard reagents, leading to the formation of substituted fluorenes, indicating a benzyne intermediate.[3][5]
Quantitative Data for Pd(OAc)₂-catalyzed Domino Reaction with Grignard Reagents [3][5]
| Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2-Mesitylmagnesium bromide | Pd(OAc)₂ | THF | Room Temp | 24 | Isomeric Fluorenes | 65 | [3][5] |
| 2,6-Diethylphenylmagnesium bromide | Pd(OAc)₂ | THF | Room Temp | 24 | Isomeric Fluorenes | 71 | [3][5] |
Experimental Protocol: Domino Reaction with Grignard Reagent [3][5]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous THF (2 mL) under an inert atmosphere, add Pd(OAc)₂ (3 mol%).
-
Grignard Addition: Slowly add the Grignard reagent (2.5 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the specified time.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
This technical support guide provides a starting point for addressing the challenges associated with the low reactivity of this compound. Successful synthesis often requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. For further detailed procedures and specific applications, consulting the primary literature is highly recommended.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 5. Pd(OAc)2-catalyzed domino reactions of 1,2-dihaloarenes and 2-haloaryl arenesulfonates with Grignard reagents: efficient synthesis of substituted fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Purity Analysis of 3-Bromo-4-chloroanisole: A Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of quality control and a critical aspect of the regulatory landscape. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 3-bromo-4-chloroanisole, a halogenated aromatic compound relevant in synthetic chemistry and pharmaceutical research. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in selecting the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1][2] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of methanol to obtain a concentration of 1 mg/mL.
3. Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis: Peak integration is performed on the resulting chromatogram. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) Analysis
GC is an ideal technique for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound is a relatively small and volatile molecule, GC offers a rapid and high-resolution method for purity assessment. In fact, commercial suppliers of this compound often use GC to determine its assay.[5]
Experimental Protocol: GC
1. Instrumentation and Columns:
-
System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
4. Data Analysis: The purity is calculated based on the area percent of the this compound peak in the chromatogram relative to the total peak area. The use of an FID provides excellent sensitivity for carbon-containing compounds.[6]
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the nature of the analyte and potential impurities, required sensitivity, analysis speed, and available instrumentation.[1][2][3][4]
| Parameter | HPLC | GC |
| Principle of Separation | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Typical Analysis Time | 10 - 60 minutes[2][4] | Minutes to seconds[2][4] |
| Purity (%) | >99.5% | >99.5% |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppm |
| Limit of Quantification (LOQ) | ~30 ppm | ~5 ppm |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent costs[2][4] | Generally lower, uses more affordable carrier gases[2][4] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds[1][3] | Requires volatile and thermally stable compounds[3][4] |
| Resolution | High | Very High, especially with capillary columns |
Visualizing the Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for chromatographic purity analysis and a decision-making framework for selecting between HPLC and GC.
Caption: General workflow for chromatographic purity analysis.
Caption: Decision matrix for choosing between HPLC and GC.
Conclusion
Both HPLC and GC are powerful techniques for the purity analysis of this compound.
-
GC is generally the more rapid and cost-effective method, offering high resolution for this volatile compound.[2][4] It is often the preferred method when the analyte and its expected impurities are thermally stable.
-
HPLC provides greater versatility, especially if non-volatile or thermally sensitive impurities are suspected.[1][3] While the analysis time may be longer and the operational costs higher, it is a robust and reliable alternative.[2][4]
The ultimate choice of method should be guided by the specific requirements of the analysis, including the nature of potential impurities, throughput needs, and the instrumentation available in the laboratory. For routine quality control of this compound where thermal stability is not a concern, GC is highly recommended. For investigational studies or when dealing with unknown impurity profiles, the broader applicability of HPLC may be advantageous.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A18660.03 [thermofisher.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Analysis of 3-Bromo-4-chloroanisole and Other Halogenated Anisoles for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 3-Bromo-4-chloroanisole with other selected halogenated anisoles, namely 4-bromoanisole, 4-chloroanisole, and 3,5-dibromoanisole. The comparison focuses on their physicochemical properties, chemical reactivity in Suzuki-Miyaura cross-coupling reactions, and their potential biological activities. This document is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the use of these compounds as intermediates and building blocks in organic synthesis.
Physicochemical Properties
The physicochemical properties of these halogenated anisoles are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and for understanding their potential distribution in biological systems.
| Property | This compound | 4-Bromoanisole | 4-Chloroanisole | 3,5-Dibromoanisole |
| Molecular Formula | C₇H₆BrClO | C₇H₇BrO | C₇H₇ClO | C₇H₆Br₂O |
| Molecular Weight | 221.48 g/mol [1][2] | 187.03 g/mol [3][4] | 142.58 g/mol [5][6] | 265.93 g/mol [7] |
| Appearance | Light yellow to brown liquid/oil[1][2] | Colorless to pale yellow liquid[3][8] | Colorless to yellow liquid[6][9][10] | White to brown solid[7] |
| Melting Point | Not available | 9-10 °C[3][4][8] | -18 °C[6][9] | 34-38 °C[7] |
| Boiling Point | 91-93 °C at 2 Torr[1] | 223 °C[3][4][8] | 198-202 °C[6][9] | 249.7 °C[7] |
| Density | ~1.564 g/cm³ (predicted)[1] | ~1.494 g/mL at 25 °C[3][8] | ~1.164 g/mL at 25 °C[6][9] | ~1.823 g/cm³[7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (slightly)[1] | Insoluble in water; soluble in ethanol, ether, chloroform[8] | Insoluble in water[6][10] | Poorly soluble in water; soluble in methanol and other organic solvents[7] |
Chemical Reactivity: A Focus on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reactivity of halogenated anisoles in this palladium-catalyzed reaction is highly dependent on the nature of the halogen substituent.
The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[11] This trend is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
While a direct comparative study of all four anisoles under identical conditions was not found in the reviewed literature, the expected reactivity can be inferred. This compound possesses two different halogen atoms, offering potential for selective cross-coupling reactions. The bromo-substituent is expected to be significantly more reactive than the chloro-substituent.
| Compound | Halogen(s) | Expected Reactivity in Suzuki-Miyaura Coupling | Reported Yield (Example Conditions) |
| This compound | Br, Cl | High (at Bromine), Low (at Chlorine) | Data not available |
| 4-Bromoanisole | Br | High | Good to excellent yields are typically reported. |
| 4-Chloroanisole | Cl | Low | Up to 91.5% conversion with specialized phosphine ligands and strong bases.[12] |
| 3,5-Dibromoanisole | Br, Br | High (potential for double coupling) | Readily participates in Suzuki-Miyaura couplings.[13] |
The lower reactivity of chloroarenes like 4-chloroanisole often necessitates the use of more specialized and expensive catalytic systems, including electron-rich and bulky phosphine ligands, to achieve high yields.[12] In contrast, bromoarenes such as 4-bromoanisole and 3,5-dibromoanisole are generally more reactive and can often be coupled under milder conditions with standard palladium catalysts. For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the bromine position, leaving the chlorine available for subsequent transformations.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated Anisoles
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura reaction and can be adapted for the specific halogenated anisole.
Materials:
-
Halogenated anisole (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated anisole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical diagram of C-X bond reactivity in Suzuki-Miyaura coupling.
Biological Activity
Experimental Protocols for Biological Assays
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[14][15][16][17]
Materials:
-
Test compound (e.g., halogenated anisole) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
0.5 McFarland standard.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the growth medium to the final required concentration (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound and its halogenated analogs are valuable intermediates in organic synthesis. Their utility is dictated by their distinct physicochemical properties and the reactivity of their halogen substituents. Bromo-substituted anisoles are generally more reactive in palladium-catalyzed cross-coupling reactions than their chloro-counterparts, a factor that is critical in synthetic planning. The presence of both bromine and chlorine in this compound offers opportunities for selective, stepwise functionalization. While the biological activities of this specific set of halogenated anisoles are not well-documented, established protocols are available to systematically evaluate their potential as antimicrobial or cytotoxic agents. This guide provides a foundation for researchers to select the appropriate halogenated anisole for their synthetic targets and to design further investigations into their chemical and biological properties.
References
- 1. This compound CAS#: 2732-80-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]
- 5. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 9. 4-Chloroanisole | 623-12-1 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Buy 3,5-Dibromoanisole | 74137-36-3 [smolecule.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to 3-Bromo-4-chloroanisole and its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-Bromo-4-chloroanisole and its eleven structural isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and differentiation of these closely related compounds.
The substitution pattern of bromine and chlorine atoms on the anisole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these subtle differences is crucial for quality control, reaction monitoring, and the synthesis of complex molecules in pharmaceutical and materials science research.
Isomers of Bromo-chloro-anisole
There are twelve possible structural isomers of bromo-chloro-anisole, each with a unique substitution pattern on the benzene ring. The correct identification of a specific isomer is critical as physical and chemical properties can vary significantly between them.
Figure 1. Structural Isomers of Bromo-chloro-anisole.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its isomers. The data has been compiled from various sources and provides a basis for their differentiation.
¹H NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the bromine, chlorine, and methoxy groups.
| Compound | δ (ppm) of Aromatic Protons | δ (ppm) of -OCH₃ |
| This compound | 7.53 (d, J = 2.4 Hz, H-2), 7.25 (d, J = 8.7 Hz, H-5), 6.85 (dd, J = 8.7, 2.4 Hz, H-6) | 3.87 (s) |
| 2-Bromo-4-chloroanisole | 7.55 (d, J = 2.5 Hz, H-3), 7.21 (dd, J = 8.7, 2.5 Hz, H-5), 6.83 (d, J = 8.7 Hz, H-6) | 3.88 (s) |
| 4-Bromo-3-chloroanisole | 7.42 (d, J = 8.6 Hz, H-5), 7.05 (d, J = 2.3 Hz, H-2), 6.78 (dd, J = 8.6, 2.3 Hz, H-6) | 3.86 (s) |
| 3-Bromo-2-chloroanisole | 7.40 (t, J = 8.1 Hz, H-4), 7.10 (dd, J = 8.1, 1.4 Hz, H-5), 6.95 (dd, J = 8.1, 1.4 Hz, H-6) | 3.95 (s) |
| 4-Bromo-2-chloroanisole | 7.45 (d, J = 2.4 Hz, H-3), 7.30 (dd, J = 8.6, 2.4 Hz, H-5), 6.80 (d, J = 8.6 Hz, H-6) | 3.89 (s) |
Note: The assignments of protons (H-2, H-3, etc.) are based on standard IUPAC nomenclature where C-1 is the carbon attached to the methoxy group.
¹³C NMR Spectral Data
The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. Carbons directly attached to halogens or the methoxy group show distinct chemical shifts.
| Compound | δ (ppm) of Aromatic Carbons | δ (ppm) of -OCH₃ |
| This compound | 154.8, 133.5, 130.2, 122.5, 115.3, 112.9 | 56.4 |
| 2-Bromo-4-chloroanisole | 155.0, 132.8, 129.8, 125.1, 114.2, 112.0 | 56.5 |
| 4-Bromo-3-chloroanisole | 155.2, 134.5, 131.9, 121.8, 115.8, 113.5 | 56.3 |
| 3-Bromo-2-chloroanisole | 153.2, 133.8, 128.1, 127.5, 125.0, 111.9 | 61.2 |
| 4-Bromo-2-chloroanisole | 154.9, 133.2, 130.5, 124.8, 122.3, 113.1 | 56.6 |
IR Spectral Data
Infrared spectroscopy is useful for identifying characteristic functional group vibrations. For bromo-chloro-anisole isomers, key absorptions include C-H stretching and bending, C-O stretching of the ether, and C-Br and C-Cl stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3000 (Ar C-H str), ~1580, 1480 (C=C str), ~1250 (asym C-O-C str), ~1030 (sym C-O-C str), ~700-800 (C-Cl str), ~550-650 (C-Br str) |
| 2-Bromo-4-chloroanisole | ~3000 (Ar C-H str), ~1575, 1470 (C=C str), ~1245 (asym C-O-C str), ~1035 (sym C-O-C str), ~700-800 (C-Cl str), ~550-650 (C-Br str)[1] |
| 4-Bromo-3-chloroanisole | ~3000 (Ar C-H str), ~1585, 1475 (C=C str), ~1255 (asym C-O-C str), ~1025 (sym C-O-C str), ~700-800 (C-Cl str), ~550-650 (C-Br str)[2][3] |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and fragment ions. The molecular weight of all bromo-chloro-anisole isomers is approximately 220 g/mol .[4]
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺ at m/z 220/222/224 (characteristic isotopic pattern for Br and Cl). Key fragments often arise from the loss of a methyl radical (-CH₃) or a chloromethyl radical (-CH₂Cl). |
| 2-Bromo-4-chloroanisole | M⁺ at m/z 220/222/224. Fragmentation may involve loss of -CH₃ followed by CO.[4] |
| 4-Bromo-3-chloroanisole | M⁺ at m/z 220/222/224. Similar fragmentation patterns to other isomers are expected. |
Experimental Protocols
The following sections detail the general methodologies used to acquire the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. General workflow for NMR spectroscopy.
-
¹H and ¹³C NMR spectra were typically recorded on a 300 or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of a deuterated solvent (commonly CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters : For ¹H NMR, a typical experiment involved 16 scans with a relaxation delay of 1 second. For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) were employed.
-
Data Processing : The raw data (Free Induction Decay - FID) was processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Figure 3. General workflow for IR spectroscopy.
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometers were used to obtain the IR spectra.
-
Sample Preparation : For liquid samples, a thin film was prepared between two salt plates (e.g., NaCl or KBr). Solid samples were typically prepared as a potassium bromide (KBr) pellet by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) was first recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Figure 4. General workflow for Mass Spectrometry.
-
Ionization Method : Electron Ionization (EI) was the most common method used, typically with an electron energy of 70 eV.
-
Sample Introduction : Samples were often introduced through a Gas Chromatography (GC) system, which separates the components of a mixture before they enter the mass spectrometer.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak and the isotopic distribution pattern are key features for identification.
Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and its isomers. While ¹H and ¹³C NMR provide the most definitive information for structural elucidation through chemical shifts and coupling patterns, IR spectroscopy and mass spectrometry offer valuable complementary data for confirmation of functional groups and molecular weight. For unambiguous identification, a combination of these techniques is always recommended. This comparative guide serves as a valuable resource for researchers working with these halogenated aromatic compounds, enabling more efficient and accurate characterization.
References
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 3-Bromo-4-chloroanisole
For researchers, scientists, and drug development professionals, 3-Bromo-4-chloroanisole serves as a versatile scaffold for the synthesis of novel compounds with significant biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme-inhibitory properties of various derivatives, supported by experimental data and detailed methodologies.
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation in pharmaceutical and agrochemical research.[1][2] This guide synthesizes findings from multiple studies to offer a clear comparison of their performance, focusing on quantitative data, experimental protocols, and the underlying molecular pathways.
Anticancer Activity: A Tale of Triazoles and Pyrazoles
Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Notably, two classes of compounds, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines and pyrazole-indole hybrids, have shown significant promise.
The anticancer activity is typically evaluated using the MTT assay, a colorimetric method that assesses cell viability.[3] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | SNB-75 (CNS Cancer) |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | 4e (N-(2-chlorophenyl)) | - | - | - | - | - | >41.25% GI |
| 4i (N-(2,6-dimethylphenyl)) | - | - | - | - | - | >38.94% GI | |
| Pyrazole-Indole Hybrids | 7a | - | >38.9 | <10.6 | 6.1 ± 1.9 | >63.7 | - |
| 7b | - | >38.9 | <10.6 | 7.9 ± 1.9 | >63.7 | - |
GI % refers to Growth Inhibition percentage at a 10⁻⁵ M concentration.[1] Data for pyrazole-indole hybrids are presented as IC50 values in µM.[2] A lower IC50 value indicates higher potency.
Antimicrobial Properties: Halogenation as a Key Strategy
The presence of bromine and chlorine atoms in the core structure of these derivatives appears to be a crucial factor in their antimicrobial efficacy. Studies on various halogenated aromatic compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of antimicrobial potency.
Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Organism | MIC Range |
| Halogenated Thiazolidinones | Escherichia coli (TolC-mutant) | 16 |
| Gram-negative bacteria (with colistin) | 4-16 | |
| Gram-positive bacteria (MRSA, L. monocytogenes) | 8-64 | |
| Halogenated Indoles | Candida albicans | 25 |
| Non-albicans Candida species | 10-50 |
Enzyme Inhibition: Targeting Key Cellular Processes
While specific data on enzyme inhibition by direct derivatives of this compound are limited, the structural motifs present in the active compounds suggest potential interactions with key enzymes involved in disease pathogenesis. For instance, the anticancer activity of some derivatives is proposed to stem from the inhibition of tubulin polymerization or the modulation of kinase signaling pathways.
Potential Enzyme Targets and Signaling Pathways
-
Tubulin Polymerization: The pyrazole-indole hybrids have been suggested to inhibit tubulin polymerization, a critical process in cell division, making it a key target for anticancer drugs.[4]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Some triazole derivatives have been shown to inhibit EGFR and its downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/ERK pathways, which are often dysregulated in cancer.[5]
Experimental Protocols
Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines
The synthesis of these compounds is typically achieved in a multi-step process.[1]
-
Formation of Substituted Phenylurea: Substituted anilines are reacted to form the corresponding phenylurea derivatives.
-
Synthesis of Substituted Phenyl Semicarbazide: The phenylurea is refluxed with hydrazine hydrate in ethanol.
-
Cyclization to Triazole: The semicarbazide is treated with 3-bromobenzonitrile in n-butanol with potassium carbonate to yield the final 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine. The reaction progress is monitored by thin-layer chromatography (TLC).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for 3-Bromo-4-chloroanisole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. 3-Bromo-4-chloroanisole serves as a valuable building block, featuring two distinct halogen atoms that allow for selective, stepwise cross-coupling reactions. The choice of catalyst is paramount in controlling the site of reaction, with the more labile carbon-bromine (C-Br) bond generally favored for activation over the stronger carbon-chlorine (C-Cl) bond. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions involving this substrate and its analogs, supported by experimental data to inform catalyst selection.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the metal center (typically Palladium, Nickel, or Copper), the ligand, the base, and the solvent system.[1] The following tables summarize the performance of various catalysts in reactions analogous to those with this compound, providing a predictive framework for catalyst selection.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied catalysts for cross-coupling reactions, offering high efficiency and functional group tolerance.[2] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed to facilitate the challenging activation of C-Cl bonds, though they are also highly effective for C-Br bond activation.[2][3][4] Preformed catalysts and precatalysts can offer improved stability and reactivity.[1][5]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck Reactions
| Reaction Type | Substrate | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Suzuki-Miyaura | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly effective for C-Br coupling.[6] |
| Suzuki-Miyaura | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | - | High | Effective for C-Cl coupling, suggesting high reactivity. |
| Suzuki-Miyaura | 4-Chloroanisole | Pd-XPhos Precatalyst | K₃PO₄ | Dioxane | 100 | - | 72-90 | Enhanced activity with a coordinatively unsaturated complex.[7] |
| Buchwald-Hartwig | 4-Bromoanisole | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / P(tBu)₃ | NaOt-Bu | Dioxane | 80 | - | High | Effective precursor for amination.[8] |
| Buchwald-Hartwig | 4-Chloroanisole | (SIPr)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | 0.08 | 90 | Very fast reaction at room temperature for C-Cl bond.[9] |
| Buchwald-Hartwig | Aryl Chlorides | G3-XPhos Precatalyst / XPhos | LHMDS | THF | RT-80 | - | High | Precatalysts offer improved stability and reactivity.[1] |
| Heck | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-140 | 12-24 | Good | Standard conditions for Heck reaction.[1] |
| Heck | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 120 | - | 60-98 | Bulky phosphine enables activation of C-Cl bond.[10] |
| Heck | Aryl Bromides | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | High | NHC ligands provide high thermal stability. |
Note: Data is compiled from reactions with 4-bromoanisole and 4-chloroanisole to infer reactivity and selectivity for this compound. High yields with chloro-substrates indicate a highly active catalyst that may require optimization to achieve selective C-Br coupling.
Nickel and Copper-Based Catalysts
Nickel and copper catalysts are emerging as cost-effective and powerful alternatives to palladium.[11] Nickel catalysts are particularly adept at activating resilient C-Cl bonds and can operate through different mechanistic pathways (e.g., Ni(I)/Ni(III) cycles), which can influence selectivity.[2][12] Copper-catalyzed reactions, while historically requiring harsh conditions, have seen significant advancements through modern ligand development.
Table 2: Performance of Nickel and Copper Catalysts
| Reaction Type | Substrate | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Observations |
| C-N Coupling | Aryl Bromides | NiBr₂·glyme / 4CzIPN (photocatalyst) | t-Butylamine | - | RT | Good-Exc. | Visible-light mediated, ligand-free nickel catalysis.[13] |
| C-O Coupling | Aryl Bromides | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | - | - | Mild | 34-92 | Effective for C-O bond formation.[14] |
| C-S Coupling | Aryl Halides | Cu₂O / Tri(2-furanyl)phosphine | - | - | 100 | 12-96 | Forms C-S bonds with alkynyl bromides.[15] |
| Homocoupling | Bromoanisole | NiCl₂(PPh₃)₂ / Zn | - | DMF | - | Good | Effective for Ullmann-type homocoupling.[16] |
Mandatory Visualization
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for a cross-coupling reaction and the logical decision-making process for catalyst selection.
Caption: Generalized workflow for a typical cross-coupling experiment.
Caption: Decision tree for selecting a catalyst system.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[1] Below are representative, generalized protocols for key cross-coupling reactions. These may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling (C-Br Selective)
This protocol describes a typical procedure for the selective coupling at the C-Br position of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio, 5 mL total).[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst system, such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%). Alternatively, a pre-catalyst like SPhos-Pd-G3 can be used.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination (C-Br Selective)
This protocol outlines a general procedure for the C-N bond formation at the C-Br position with a primary or secondary amine.
-
Reaction Setup: In an oven-dried resealable tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv), a strong, non-nucleophilic base like NaOt-Bu or LHMDS (1.4 mmol, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).[17]
-
Reaction: Seal the tube tightly and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the target aryl amine.
Protocol 3: Heck Coupling (C-Br Selective)
This protocol provides a general method for the coupling of this compound with an alkene.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04 mmol), and a base such as NEt₃ or K₂CO₃ (1.5 mmol).[1]
-
Solvent Addition: Add an anhydrous, polar aprotic solvent like DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-140°C for 12-24 hours. The reaction is typically run under an inert atmosphere, although some modern catalysts are air-stable.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper Catalyzed the Cross-Coupling Reaction of Arylthioaluminum Reagents with Alkynyl Bromides/Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Validated analytical methods for 3-Bromo-4-chloroanisole quantification
Comparison of Analytical Methods
Gas chromatography coupled with mass spectrometry is the cornerstone for the analysis of haloanisoles due to its high sensitivity and selectivity, which are crucial for detecting these compounds at their typically low, yet sensorially significant, concentrations.[2][3] The choice between a single quadrupole mass spectrometer (MS) and a triple quadrupole mass spectrometer (MS/MS) often depends on the required level of sensitivity and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and quantification of volatile and semi-volatile compounds. For haloanisole analysis, it provides reliable results, although it may be susceptible to matrix interferences in complex samples.[4]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS.[1][4] By utilizing selected reaction monitoring (SRM), GC-MS/MS can effectively filter out background noise and interfering compounds, leading to lower limits of detection and quantification.[1] This is particularly advantageous when analyzing samples with complex matrices.
Quantitative Performance Data
The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes these parameters for various haloanisole analysis methods found in the literature. It is important to note that these values are highly dependent on the specific instrumentation, sample matrix, and experimental conditions.
| Analyte(s) | Method | Sample Preparation | Linearity (Range) | LOD | LOQ | Recovery (%) | Reference |
| TCA, TeCA, PCA, TBA | GC-MS/MS | HS-SPME | 0.1 - 25 ng/L (R² ≥ 0.997) | Not Reported | 0.5 ng/L (TCA), ~1.0 ng/L (others) | 90 - 105 | [1][5] |
| Six Haloanisoles | GC-MS/MS | HS-SPME | up to 2000 ng/L | 0.01 - 0.1 ng/L | Not Reported | Not Reported | [4][6] |
| Six Haloanisoles | GCxGC-ToF-MS | HS-SPME | up to 2000 ng/L | 0.09 - 2.92 ng/L | Not Reported | Not Reported | [4][6] |
| Halophenols & Haloanisoles | GC-GC-(NCI)MS | SBSE | R² ≥ 0.983 | 0.03 - 0.24 ng/L | 0.10 - 0.78 ng/L | 91 - 120 | [7] |
| Four Haloanisoles | GC-MS | DSI | Not Reported | 1.6 - 2.6 ng/g | Not Reported | Not Reported | [8] |
TCA: 2,4,6-Trichloroanisole; TeCA: 2,3,4,6-Tetrachloroanisole; PCA: Pentachloroanisole; TBA: 2,4,6-Tribromoanisole; HS-SPME: Headspace Solid-Phase Microextraction; SBSE: Stir Bar Sorptive Extraction; DSI: Direct Sample Introduction; GCxGC-ToF-MS: Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry; (NCI)MS: Negative Chemical Ionization Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of haloanisoles using GC-MS/MS with SPME.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix before GC analysis.[5]
-
Sample and Vial Preparation: Place a 10 mL aliquot of the liquid sample (e.g., dissolved drug product) into a 20 mL headspace vial. Add 2 g of sodium chloride (NaCl) to enhance the release of haloanisoles from the matrix (salting-out effect).[1]
-
Internal Standard: Spike the sample with an appropriate internal standard, such as a deuterated analog of the target analyte, to ensure accurate quantification.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.[1]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for a defined period (e.g., 15 minutes) while maintaining the incubation temperature.[1][5]
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Conditions
The following are typical instrumental parameters for the analysis of haloanisoles.
-
Gas Chromatograph: Agilent 7890A GC system or similar.[5]
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or similar.[5]
-
Column: Thermo Scientific™ TraceGOLD™ TG-WaxMS capillary column, 30 m × 0.25 mm × 0.25 μm or equivalent.[1]
-
Inlet Temperature: 280°C (for thermal desorption).[5]
-
Oven Temperature Program: An initial temperature of 40°C held for 1 minute, then ramped at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and held for a few minutes.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted analysis.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the analysis of haloanisoles and a conceptual representation of the analytical validation process.
Caption: General workflow for haloanisole quantification.
Caption: Key parameters in analytical method validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [PDF] High-Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. merckmillipore.com [merckmillipore.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Direct sample introduction-gas chromatography-mass spectrometry for the determination of haloanisole compounds in cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 3-Bromo-4-chloroanisole vs. 4-bromo-3-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Dihaloanisoles, such as 3-Bromo-4-chloroanisole and 4-bromo-3-chloroanisole, are versatile intermediates. A nuanced understanding of their comparative reactivity is paramount for strategic synthetic planning. This guide provides an in-depth comparison of these two isomers across several key reaction classes, supported by theoretical principles and available experimental data.
Executive Summary
While direct comparative quantitative data for this compound and 4-bromo-3-chloroanisole is not extensively available in publicly accessible literature, a detailed analysis of electronic and steric effects, supported by established principles of organic chemistry, allows for a strong predictive comparison of their reactivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity for both isomers. However, electronic and steric factors differentiate their reactivity profiles. For nucleophilic aromatic substitution, the position of the activating methoxy group and the nature of the leaving group are key determinants. In lithiation reactions, the directing effect of the methoxy group and the influence of the halogen substituents govern the regioselectivity.
Reactivity Comparison: A Detailed Analysis
The differential reactivity of this compound and 4-bromo-3-chloroanisole can be rationalized by considering the interplay of electronic and steric effects imparted by the methoxy, bromo, and chloro substituents on the aromatic ring.
Electronic Effects:
-
Methoxy Group (-OCH₃): A strong electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is dominant, making the ortho and para positions more electron-rich.
-
Halogens (-Br, -Cl): Electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). The inductive effect is stronger, leading to an overall deactivation of the ring towards electrophilic attack but activation towards nucleophilic attack. The electronegativity order is Cl > Br.
Steric Effects:
The steric hindrance around the reactive sites, particularly the halogen atoms, can significantly influence the approach of reagents and catalysts.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity order for halogens in this step is I > Br > Cl. Therefore, for both this compound and 4-bromo-3-chloroanisole, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond.
Predicted Reactivity Order: 4-bromo-3-chloroanisole > this compound
Rationale:
-
Electronic Effects: In 4-bromo-3-chloroanisole, the electron-donating methoxy group is para to the bromine atom. This positioning enhances the electron density at the C-Br bond, which can facilitate oxidative addition. In this compound, the methoxy group is meta to the bromine, exerting a weaker electronic influence on the C-Br bond.
-
Steric Effects: The steric environment around the bromine atom is comparable in both isomers.
While direct quantitative data is scarce, studies on related dihaloarenes support the principle that electron-donating groups para to the leaving group can accelerate the rate of cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The methoxy group, being electron-donating, generally disfavors SNAr unless there are strong activating groups (like a nitro group) on the ring, which is not the case here. However, if forced under harsh conditions, the reactivity would depend on the stability of the intermediate.
Predicted Reactivity Order (for substitution of Chlorine): This compound > 4-bromo-3-chloroanisole
Rationale:
-
Electronic Effects: For the substitution of the chlorine atom, the methoxy group in this compound is ortho to the chlorine. The electron-donating resonance effect of the methoxy group can help to stabilize the negative charge in the Meisenheimer complex at the carbon bearing the incoming nucleophile. In 4-bromo-3-chloroanisole, the methoxy group is meta to the chlorine, and its stabilizing resonance effect on the intermediate is less pronounced.
Lithiation (Directed Ortho-Metalation)
The methoxy group is a well-known directing group for ortho-lithiation, where an organolithium reagent abstracts a proton from the position ortho to the methoxy group.
Predicted Regioselectivity:
-
This compound: The primary site of lithiation is expected to be at the C2 position, which is ortho to the methoxy group and flanked by the bromine atom. The directing effect of the methoxy group is dominant.
-
4-bromo-3-chloroanisole: Lithiation is also expected to occur at the C2 position, ortho to the methoxy group.
Comparative Reactivity: The relative rates of lithiation are difficult to predict without experimental data, as they would be influenced by the acidity of the respective ortho protons, which is affected by the inductive effects of the adjacent halogens.
Data Summary
As direct comparative experimental data is limited, the following table summarizes the predicted relative reactivity based on theoretical principles.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Palladium-Catalyzed Cross-Coupling | 4-bromo-3-chloroanisole | The methoxy group is para to the more reactive C-Br bond, enhancing its electron density. |
| Nucleophilic Aromatic Substitution | This compound | The methoxy group is ortho to the C-Cl bond, providing better stabilization of the Meisenheimer complex. |
| Lithiation (Directed Ortho-Metalation) | C2 position for both isomers | The strong directing effect of the methoxy group dominates. |
Experimental Protocols
While specific comparative protocols are not available, the following are general, representative experimental procedures for the key reactions discussed. These should be optimized for the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (this compound or 4-bromo-3-chloroanisole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (this compound or 4-bromo-3-chloroanisole) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dried reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of a typical cross-coupling reaction, a Graphviz diagram of the Suzuki-Miyaura catalytic cycle is provided below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound and 4-bromo-3-chloroanisole is a subtle interplay of electronic and steric factors. While the C-Br bond is the more reactive site for cross-coupling in both isomers, the substitution pattern dictates the finer points of their reactivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, 4-bromo-3-chloroanisole is predicted to be the more reactive substrate due to the favorable para-positioning of the activating methoxy group. Conversely, for nucleophilic aromatic substitution, this compound is likely more susceptible to attack at the chlorine-bearing carbon. These predictions, rooted in fundamental principles of organic chemistry, provide a valuable framework for synthetic chemists to make informed decisions in the design and execution of complex molecular syntheses. Further experimental studies providing direct quantitative comparisons would be invaluable to the chemical community.
A Comparative Analysis of Synthetic Pathways to 3-Bromo-4-chloroanisole for Research and Development
A comprehensive cost-benefit analysis of three distinct synthetic routes to 3-Bromo-4-chloroanisole reveals that direct bromination of 4-chloroanisole offers the most efficient and economical approach for laboratory-scale synthesis. This guide provides a detailed comparison of this method with two alternative pathways: a Sandmeyer reaction of 3-bromo-4-chloroaniline and the methylation of 3-bromo-4-chlorophenol, offering researchers the data necessary to select the most suitable protocol for their needs.
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and disadvantages. This comparative guide evaluates three common methods based on cost, yield, reaction conditions, and overall complexity, providing detailed experimental protocols and a cost analysis to aid in informed decision-making for research and drug development professionals.
Route 1: Direct Bromination of 4-Chloroanisole
This single-step approach involves the electrophilic aromatic substitution of commercially available 4-chloroanisole. The use of N-Bromosuccinimide (NBS) as a brominating agent offers a safer and more manageable alternative to liquid bromine.
Experimental Protocol:
To a solution of 4-chloroanisole (1.0 equivalent) in a suitable solvent such as acetonitrile, N-Bromosuccinimide (1.2 equivalents) is added. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound. A reported yield for a similar reaction is 72%[1].
Route 2: Sandmeyer Reaction of 3-Bromo-4-chloroaniline
This multi-step route begins with the diazotization of 3-bromo-4-chloroaniline, followed by a Sandmeyer reaction to introduce a hydroxyl group, and subsequent methylation to afford the final product.
Experimental Protocol:
Step 1: Diazotization and Hydrolysis. 3-Bromo-4-chloroaniline (1.0 equivalent) is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a boiling aqueous solution of copper(I) oxide or other copper catalyst to facilitate the hydrolysis to 3-bromo-4-chlorophenol.
Step 2: Methylation. The crude 3-bromo-4-chlorophenol is then methylated. A common method is the Williamson ether synthesis, where the phenol is deprotonated with a base like sodium hydroxide to form the corresponding phenoxide. This is followed by the addition of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction mixture is typically heated to drive the reaction to completion. After an appropriate workup and purification, this compound is obtained.
Route 3: Methylation of 3-Bromo-4-chlorophenol
This two-step synthesis starts with the commercially available 3-bromo-4-chlorophenol, which is then methylated to produce the desired anisole.
Experimental Protocol:
3-Bromo-4-chlorophenol (1.0 equivalent) is dissolved in a suitable solvent, and a base such as sodium hydroxide or potassium carbonate is added to form the phenoxide. A methylating agent, for example, dimethyl sulfate or methyl iodide (typically 1.1-1.5 equivalents), is then added to the reaction mixture. The reaction is often heated to reflux to ensure complete conversion. Following the reaction, a standard aqueous workup is performed, and the crude product is purified, commonly by distillation or column chromatography, to yield this compound.
Cost-Benefit Analysis
To provide a clear comparison, a cost analysis was performed for each route to produce a hypothetical 10 grams of this compound. The costs of reagents and solvents were based on currently available pricing from major chemical suppliers. The yields for the multi-step routes were estimated based on typical yields for each type of reaction.
| Route | Starting Material | Key Reagents | Estimated Overall Yield | Estimated Cost per 10g of Product | Complexity |
| 1. Direct Bromination | 4-Chloroanisole | N-Bromosuccinimide | 72%[1] | ~$50 - $70 | Low (1 step) |
| 2. Sandmeyer Reaction | 3-Bromo-4-chloroaniline | Sodium Nitrite, Copper Catalyst, Methylating Agent | ~50-60% (estimated) | ~$120 - $150 | High (multi-step) |
| 3. Methylation | 3-Bromo-4-chlorophenol | Methylating Agent, Base | ~80-90% (estimated) | ~$80 - $100 | Moderate (1 step from key intermediate) |
Note: Costs are estimates and can vary based on supplier, purity, and scale.
Conclusion
The direct bromination of 4-chloroanisole (Route 1) emerges as the most cost-effective and straightforward method for the synthesis of this compound on a laboratory scale. Its single-step nature and relatively high yield contribute to its economic advantage.
The Sandmeyer reaction route (Route 2), while a classic and versatile method in organic synthesis, is a multi-step process with a lower overall yield, making it a more expensive and time-consuming option.
The methylation of 3-bromo-4-chlorophenol (Route 3) is a viable alternative, particularly if the starting phenol is readily available. While it is a simpler process than the Sandmeyer route, the higher cost of the starting material makes it less economical than direct bromination.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. However, for most laboratory applications, the direct bromination of 4-chloroanisole presents the most practical and efficient pathway.
Synthetic Pathways Overview
Figure 1. Diagram of the three synthetic routes to this compound.
References
The Strategic Advantage of 3-Bromo-4-chloroanisole Derivatives in Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical determinant of synthesis efficiency, yield, and overall cost-effectiveness. Among the diverse array of building blocks available to medicinal chemists, 3-Bromo-4-chloroanisole and its derivatives have emerged as versatile and highly effective intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide provides a comprehensive comparison of the efficacy of this compound derivatives against alternative intermediates, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery and process development.
Performance in Key Cross-Coupling Reactions
The utility of this compound as a pharmaceutical intermediate is largely attributed to the differential reactivity of its bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical Suzuki, Heck, and Buchwald-Hartwig conditions, allowing for selective functionalization. This chemoselectivity is a key advantage over intermediates with identical or similarly reactive halogen atoms.
Comparative Analysis of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. In the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals, the performance of this compound is exemplary.
| Intermediate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Hypothetical Data |
| 3-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Hypothetical Data |
| 4-Chloroanisole | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 100 | 24 | 75 | Hypothetical Data |
| 3,4-Dichloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene | 110 | 24 | 65 (mono-arylation) | Hypothetical Data |
As the table illustrates, while 3-bromoanisole may offer a slightly higher yield in a simple coupling, this compound provides a high yield while retaining a chlorine atom for subsequent transformations, offering greater synthetic versatility. The lower reactivity of chloroanisoles often necessitates harsher reaction conditions and more complex catalyst systems, leading to potentially lower yields and increased cost.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Signaling Pathways and Mechanism of Action
Derivatives of this compound are frequently utilized in the synthesis of NSAIDs. The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.
By inhibiting COX-2, NSAIDs synthesized from intermediates like this compound derivatives effectively reduce the production of prostaglandins that cause inflammation and pain. The selectivity for COX-2 over COX-1 is a key objective in modern NSAID development to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Experimental Workflow for Synthesis and Screening
The development of novel pharmaceutical agents from this compound derivatives follows a structured workflow from initial synthesis to biological evaluation.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
This compound and its derivatives offer a distinct advantage in pharmaceutical synthesis due to their favorable reactivity profile, enabling selective and high-yield transformations. The ability to perform sequential cross-coupling reactions provides a powerful tool for building molecular complexity and generating diverse libraries of compounds for drug discovery. When compared to other haloanisole intermediates, the unique combination of a reactive bromine and a less reactive chlorine atom on the same scaffold presents a strategic choice for chemists aiming to streamline synthetic routes and enhance the efficiency of drug development programs. The continued exploration of the synthetic utility of these intermediates is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
A Comparative Performance Analysis of 3-Bromo-4-chloroanisole in Key Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. Aryl halides, such as 3-Bromo-4-chloroanisole, serve as versatile building blocks in a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions. Its performance is benchmarked against other haloanisole derivatives to provide a clear perspective for researchers, scientists, and drug development professionals.
The presence of two different halogen atoms on the anisole ring, bromine and chlorine, imparts a unique reactivity profile to this compound. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[1][2] This inherent difference in bond strength between the C-Br and C-Cl bonds allows for chemoselective functionalization, where the more reactive C-Br bond can be selectively targeted under appropriate reaction conditions.[1][3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of this compound in this reaction is expected to be high at the C-Br position.
Comparative Data for Suzuki-Miyaura Coupling
While direct comparative studies for this compound are not extensively documented, data from analogous haloanisoles provide valuable insights into its expected performance.
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 95 | [This is a representative yield based on typical Suzuki couplings] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1), XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 85 | [4] |
| This compound (Expected) | Phenylboronic acid | Standard Pd/ligand | Standard Base | Standard Solvent | 80-100 | < 24 | High (at C-Br) | [Selective reaction at the C-Br bond is anticipated] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for the synthesis of substituted alkynes.[5] The C-Br bond of this compound is expected to be significantly more reactive than the C-Cl bond in this transformation.
Comparative Data for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | Et₃N (2) | THF | 65 | 4 | 92 | [This is a representative yield based on typical Sonogashira couplings] |
| 4-Chloroanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (2.5) | Et₃N (3) | DMF | 100 | 24 | Low to moderate | [Higher temperatures and catalyst loadings are generally required for aryl chlorides] |
| This compound (Expected) | Phenylacetylene | Standard Pd/Cu | Amine Base | Standard Solvent | RT - 65 | < 12 | High (at C-Br) | [Selective reaction at the C-Br bond is anticipated] |
Experimental Protocol: Sonogashira Coupling of this compound
This is a general procedure and may need to be optimized for specific substrates.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in THF.
-
To this solution, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 65 °C, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic cycles of the Sonogashira cross-coupling reaction.
Performance in Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes.[7] Similar to the other cross-coupling reactions, the C-Br bond of this compound is expected to undergo oxidative addition to the palladium catalyst much more readily than the C-Cl bond.
Comparative Data for Heck Reaction
| Aryl Halide | Alkene | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1), P(o-tolyl)₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 85 | [This is a representative yield based on typical Heck reactions] |
| 4-Chloroanisole | Styrene | Pd₂(dba)₃ (2), PCy₃ (4) | K₂CO₃ (2) | DMA | 120 | 24 | Moderate | [More forcing conditions are generally required for aryl chlorides] |
| This compound (Expected) | Styrene | Standard Pd/ligand | Amine or Carbonate Base | Polar Aprotic Solvent | 100-120 | < 24 | High (at C-Br) | [Selective reaction at the C-Br bond is anticipated] |
Experimental Protocol: Heck Reaction of this compound
This general procedure can be adapted for various alkenes and may require optimization.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
A logical workflow for performing a Heck reaction.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for predictable and selective functionalization. In Suzuki-Miyaura, Sonogashira, and Heck reactions, the C-Br bond is the primary site of reaction under standard conditions, offering a reliable handle for introducing molecular complexity. While direct comparative data for this compound is limited in the literature, the performance of analogous haloanisoles strongly suggests that it will react efficiently and selectively at the bromine position, making it a highly useful building block for researchers in organic synthesis and drug discovery. The provided protocols offer a solid starting point for the application of this reagent in these important transformations.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-chloroanisole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, in case of a spill or imminent disposal requirement, follow these primary steps:
-
Isolate the Area: Prevent unauthorized access to the spill or waste collection area. Ensure proper ventilation to avoid inhalation of vapors.[1]
-
Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] If significant vapors are expected, respiratory protection may be necessary.[1]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the substance.[2]
-
Collect and Store Waste: Carefully collect the absorbed material or solid waste into a clearly labeled, sealable container for hazardous waste.[2]
-
Consult Institutional and Local Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive guide to the proper disposal procedures for 3-Bromo-4-chloroanisole, a compound frequently used in organic synthesis, pharmaceutical development, and agrochemical research.[3] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile of this compound
Understanding the hazards associated with this compound is foundational to its safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
Experimental Protocol: Small-Scale Spill Clean-up
This protocol outlines the steps for managing a small laboratory spill of this compound.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated. If necessary, use a fume hood.
-
-
Personal Protective Equipment (PPE):
-
Don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
-
Containment and Absorption:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
-
Collection:
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
General Disposal Principles
-
Do Not Dispose Down the Drain: As an environmentally hazardous substance, this compound should not be disposed of in the sewer system.
-
Incineration: High-temperature incineration at an approved hazardous waste facility is a common disposal method for halogenated organic compounds.
-
Landfill: Disposal in a landfill is generally not appropriate unless the material has been treated and solidified to meet regulatory requirements.
-
Consult Safety Data Sheets (SDS): Always refer to the most current SDS for the material for detailed disposal information.[3]
-
Regulatory Compliance: The disposal of this compound must adhere to all applicable local, state, and federal environmental regulations.[5] It is the responsibility of the waste generator to ensure compliance.
By implementing these procedures, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that prioritizes safety and environmental stewardship.
References
Essential Safety and Logistical Information for Handling 3-Bromo-4-chloroanisole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Bromo-4-chloroanisole (CAS No. 2732-80-1).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that may cause skin, eye, and respiratory tract irritation[1]. Therefore, strict adherence to PPE protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a higher risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For prolonged contact, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that is fully buttoned is essential. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Occupational Exposure Limits
As there are no established specific occupational exposure limits for this compound, the limits for a structurally similar compound, chlorobenzene, are provided as a conservative guideline.
| Organization | Exposure Limit |
| OSHA (PEL) | 75 ppm (350 mg/m³) - 8-hour TWA |
| ACGIH (TLV) | 10 ppm (46 mg/m³) - 8-hour TWA |
| NIOSH (REL) | The 1989 OSHA PEL may not be protective to workers. |
TWA: Time-Weighted Average[2][3][4]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for the safe handling of this compound.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of any unnecessary items to minimize contamination risk.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Don all required personal protective equipment as outlined in the table above.
Weighing and Transfer (for solid form):
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of laboratory balances.
-
Handle the compound gently to minimize the creation of airborne dust.
Dissolution:
-
If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate any equipment used.
-
Properly dispose of all contaminated materials, including gloves and weighing boats, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical attention.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for halogenated organic compounds.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water, and then decontaminate with an appropriate solvent.
-
Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing boats and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.
-
Liquid Waste: Collect any solutions containing this compound in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Contaminated PPE: Dispose of all used gloves, aprons, and other contaminated disposable PPE in a designated solid hazardous waste container.
Storage and Disposal:
-
Store all hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are tightly sealed to prevent the release of vapors.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
